Terpentecin
描述
Structure
3D Structure
属性
CAS 编号 |
100440-25-3 |
|---|---|
分子式 |
C20H28O6 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[(2S)-2-[(1R)-2-[(1S,2S,3R,4aS,8aS)-3-hydroxy-1,2,4a,5-tetramethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]-1-hydroxyethyl]oxiran-2-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C20H28O6/c1-11-6-5-7-13-18(3,12(2)16(24)17(25)19(11,13)4)8-14(22)20(10-26-20)15(23)9-21/h6,9,12-14,16,22,24H,5,7-8,10H2,1-4H3/t12-,13+,14-,16-,18-,19-,20+/m1/s1 |
InChI 键 |
ISTOHHFNKVUOKP-SHNWCLPJSA-N |
SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2C)C)O |
手性 SMILES |
C[C@@H]1[C@H](C(=O)[C@]2([C@H]([C@]1(C)C[C@H]([C@@]3(CO3)C(=O)C=O)O)CCC=C2C)C)O |
规范 SMILES |
CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2C)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Terpentecin; Antibiotic MF 730N6; MF 730N6 |
产品来源 |
United States |
Foundational & Exploratory
Terpentecin: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpentecin is a diterpenoid antibiotic with potent antitumor properties, acting as a topoisomerase II inhibitor.[1] This document provides a comprehensive technical overview of the discovery, microbial origin, and detailed biosynthetic pathway of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation and genetic manipulation of the producing organism, and visual diagrams of its biosynthetic pathway and experimental workflows to facilitate further research and development.
Discovery and Origin
This compound was first identified as a novel antitumor antibiotic isolated from the culture broth of a soil-derived microorganism.[2] The initial producing strain, designated MF730-N6, was classified as belonging to the genus Kitasatosporia.[2] However, subsequent taxonomic studies of another producing strain, S-464, identified it as a member of the genus Streptomyces.[1] Further investigation of the MF730-N6 strain also led to its reclassification as Streptomyces griseolosporeus.[3] Currently, both Streptomyces and Kitasatospora are recognized as producers of this compound.[4]
The discovery of this compound was significant due to its biological activity, demonstrating inhibition of both Gram-positive and Gram-negative bacteria and, more importantly, prolonging the survival of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma.[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₆ | [2][4] |
| Molecular Weight | 364 g/mol | [2] |
| 364.4 g/mol | [4] | |
| Class | Diterpenoid, Carbocyclic antibiotic | [4] |
Table 1: Physicochemical Properties of this compound
Biosynthesis of this compound
This compound belongs to the isoprenoid family of natural products, specifically a C20 diterpene.[3] Its complex structure is assembled from isopentenyl diphosphate (B83284) (IPP) precursors.[3] The biosynthetic gene cluster responsible for this compound production has been identified and characterized in Streptomyces griseolosporeus MF730-N6.[3]
The biosynthesis initiates with the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGDP), from IPP via the mevalonate (B85504) pathway.[3] The GGDP synthase gene is located within the this compound biosynthetic gene cluster.[3]
The key cyclization steps are catalyzed by two distinct diterpene cyclases, encoded by the genes designated as ORF11 and ORF12 within the cluster.[3][5] These enzymes collaboratively convert the linear GGDP molecule into a complex cyclic intermediate, ent-clerod-3,13(16),14-triene (terpentetriene), which possesses the core carbocyclic skeleton of this compound.[3] The proposed biosynthetic pathway then involves further enzymatic modifications to yield the final this compound molecule.[6]
A diagram of the genetic organization of the this compound biosynthetic gene cluster is provided below, followed by a visualization of the biosynthetic pathway.
References
- 1. This compound and ECT4B, new family of topoisomerase II targeting antitumor antibiotics produced by Streptomyces: producing organism, fermentation and large scale purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | C20H28O6 | CID 127568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eubacterial Diterpene Cyclase Genes Essential for Production of the Isoprenoid Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Terpentecin-Producing Microorganisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpentecin, a diterpenoid antibiotic with notable antitumor and antimicrobial properties, represents a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, with a primary focus on actinomycetes of the genus Streptomyces. It delves into the intricacies of the this compound biosynthetic pathway, offers detailed experimental protocols for the isolation, cultivation, and genetic manipulation of producing strains, and outlines methods for the extraction, purification, and quantitative analysis of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, microbial fermentation, and the development of novel therapeutic agents.
This compound-Producing Microorganisms
The principal microorganisms identified as producers of this compound are filamentous bacteria belonging to the genus Streptomyces. While initial reports also implicated the genus Kitasatosporia, subsequent taxonomic studies have refined this classification.
-
Streptomyces griseolosporeus strain MF730-N6 : This strain is the most well-documented producer of this compound.[1] It was originally isolated from a soil sample and has been the subject of extensive research into the biosynthesis of this diterpenoid.
-
Streptomyces sp. strain S-464 : This strain has also been identified as a producer of this compound and a related compound, UCT4B.[2]
While not direct producers of this compound, it is noteworthy that endophytic fungi, such as Drechslera ravenelii, have been found to produce related sesterterpenoid compounds like terpestacin. This highlights the broader potential for discovering novel terpenoid structures in diverse microbial niches.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Streptomyces griseolosporeus proceeds via the mevalonate (B85504) pathway to generate the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). A dedicated gene cluster orchestrates the subsequent cyclization and modification steps to yield the final this compound molecule.
The key enzymatic steps involved are:
-
Formation of GGDP : The mevalonate pathway synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form GGDP.
-
Cyclization : Two diterpene cyclases, encoded by genes within the this compound biosynthetic gene cluster, catalyze the complex cyclization of GGDP into the characteristic clerodane skeleton of this compound. This proceeds through a terpentetriene (B1263631) intermediate.
-
Oxidative Modifications : A series of tailoring enzymes, including cytochrome P450 monooxygenases, are presumed to be responsible for the subsequent oxidative modifications that functionalize the diterpene scaffold to produce this compound.
References
Terpentecin Production from Kitasatosporia Strain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the production of Terpentecin, a diterpenoid antibiotic with antitumor properties, from Kitasatosporia strain MF730-N6. It details the biosynthetic pathway of this compound, comprehensive experimental protocols for fermentation, extraction, and purification, and methods for quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
Introduction
This compound is a novel antitumor antibiotic isolated from the culture broth of Kitasatosporia griseola strain MF730-N6.[1] It belongs to the diterpene class of natural products and has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as the ability to prolong the survival period of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma.[1] The molecular formula of this compound has been determined as C20H28O6.[1] This guide outlines the key aspects of its production, from the genetic basis of its biosynthesis to practical laboratory-scale protocols.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Kitasatosporia griseola originates from the mevalonate (B85504) pathway, leading to the formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). A dedicated gene cluster is responsible for the subsequent enzymatic transformations that construct the unique this compound scaffold.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Kitasatosporia griseola MF730-N6
This protocol describes the cultivation of Kitasatosporia griseola MF730-N6 for the production of this compound.
3.1.1. Media Composition
Several media can be utilized for the cultivation of Kitasatosporia griseola. The following are standard media suitable for actinomycete growth and secondary metabolite production.
| Component | GYM Streptomyces Medium (g/L) | ISP 2 Medium (g/L) |
| Glucose | 4.0 | 4.0 |
| Yeast Extract | 4.0 | 4.0 |
| Malt Extract | 10.0 | 10.0 |
| CaCO3 | 2.0 | - |
| Agar (for solid media) | 18.0 | 15.0 |
| Distilled Water | 1000 mL | 1000 mL |
| pH | 7.0 - 7.4 | 7.0 |
3.1.2. Inoculum Preparation
-
Prepare a seed culture by inoculating a loopful of Kitasatosporia griseola MF730-N6 from a slant into a 250 mL flask containing 50 mL of GYM Streptomyces Medium broth.
-
Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.
3.1.3. Production Fermentation
-
Inoculate a production medium (e.g., 1 L of GYM Streptomyces Medium in a 2.8 L Fernbach flask) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 5-7 days with continuous agitation (200-220 rpm).
-
Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it via HPLC.
3.1.4. Optimal Fermentation Parameters
For maximizing this compound yield, optimization of the following parameters is recommended:
| Parameter | Recommended Range |
| Temperature | 25 - 30°C |
| pH | 6.5 - 7.5 |
| Inoculum Size | 5 - 10% (v/v) |
| Aeration | High (ensure adequate oxygen supply) |
Extraction and Purification of this compound
The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.
Caption: Workflow for this compound extraction and purification.
3.2.1. Crude Extraction
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant three times with an equal volume of chloroform.[1]
-
Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3.2.2. Silica Gel Column Chromatography
-
Prepare a silica gel (230-400 mesh) column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) solvent system.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
3.2.3. Diaion HP-20 Column Chromatography
-
Prepare a Diaion HP-20 column and equilibrate it with water.
-
Dissolve the partially purified extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
Wash the column with water to remove polar impurities.
-
Elute this compound using a stepwise or linear gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and analyze them for the presence of pure this compound.
-
Pool the pure fractions and concentrate to yield purified this compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating terpenes.
-
Detection: UV detection at a wavelength determined by the UV spectrum of pure this compound.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in unknown samples can then be determined by comparing their peak areas to the standard curve.
| Parameter | Suggested Conditions |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-100% B; 20-25 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Data Presentation
While specific yield data from the original isolation papers are not extensively detailed, the following table provides a template for recording and comparing production data under different conditions.
| Fermentation Condition | Medium | Temperature (°C) | Agitation (rpm) | This compound Yield (mg/L) |
| Condition 1 | GYM | 28 | 200 | Data to be filled |
| Condition 2 | ISP 2 | 28 | 200 | Data to be filled |
| Condition 3 | GYM | 30 | 220 | Data to be filled |
Conclusion
This technical guide provides a comprehensive framework for the production and purification of this compound from Kitasatosporia griseola MF730-N6. The detailed protocols and methodologies presented herein are intended to facilitate further research and development of this promising antitumor antibiotic. Optimization of the outlined procedures will be crucial for achieving higher yields and developing a scalable production process.
References
The Synthesis of Terpentecin in Streptomyces: A Technical Guide
An In-depth Examination of the Biosynthesis, Fermentation, and Analysis of a Promising Diterpenoid Antibiotic
Terpentecin, a diterpenoid antibiotic with notable antitumor and antibacterial properties, is a secondary metabolite produced by the actinomycete Streptomyces griseolosporeus MF730-N6.[1] Its complex chemical structure and significant biological activity have garnered interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the genetic basis, enzymatic pathway, and methods for its production and analysis, aimed at researchers, scientists, and professionals in the field of drug development.
The this compound Biosynthetic Pathway: From Genes to Molecule
The biosynthesis of this compound in Streptomyces griseolosporeus is orchestrated by a dedicated gene cluster that encodes all the necessary enzymatic machinery. The pathway begins with precursors from the mevalonate (B85504) pathway and proceeds through a series of intricate cyclization and oxidation steps to yield the final product.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound synthesis is located in a contiguous region of the Streptomyces griseolosporeus chromosome. This biosynthetic gene cluster (BGC) contains genes for the precursor pathway, the key cyclases, and putative tailoring enzymes.
| Gene/ORF | Proposed Function | Reference |
| ORF1 (tpn1) | Geranylgeranyl diphosphate (B83284) (GGDP) synthase | |
| ORF2-ORF7 | Mevalonate pathway enzymes | |
| Tpn2 (ORF11) | Type II diterpene cyclase | |
| Tpn3 (ORF12) | Type I diterpene cyclase | |
| Other ORFs | Putative tailoring enzymes (e.g., P450 monooxygenases) |
Enzymatic Synthesis of the this compound Backbone
The formation of the characteristic clerodane diterpene core of this compound is a two-step cyclization cascade initiated from the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGDP).
-
Formation of GGDP : The pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the mevalonate pathway, encoded by ORF2-ORF7. GGDP synthase, encoded by ORF1, then catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form GGDP.
-
Initial Cyclization by Tpn2 : The first committed step in this compound biosynthesis is the protonation-initiated cyclization of GGDP, catalyzed by the Type II diterpene cyclase, Tpn2. This enzyme facilitates a series of cyclizations and rearrangements to produce the bicyclic intermediate, terpentedienyl diphosphate.
-
Final Cyclization and Elimination by Tpn3 : The terpentedienyl diphosphate intermediate is then acted upon by the Type I diterpene cyclase, Tpn3. This enzyme catalyzes the ionization of the diphosphate group, followed by further cyclization and elimination of the diphosphate moiety to yield the tricyclic diterpene hydrocarbon, terpentetriene (B1263631).
-
Tailoring Reactions : The final steps in the biosynthesis of this compound involve a series of oxidative modifications of the terpentetriene backbone. While not yet fully characterized, it is proposed that cytochrome P450 monooxygenases and other tailoring enzymes encoded within the gene cluster are responsible for these transformations, leading to the final structure of this compound.
Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces griseolosporeus MF730-N6. Optimization of fermentation parameters is crucial for enhancing the yield of this secondary metabolite. While specific, detailed fermentation protocols for maximizing this compound production are not extensively published, general principles for Streptomyces fermentation can be applied.
Fermentation Media and Conditions
The composition of the culture medium and the physical fermentation parameters significantly influence the growth of Streptomyces and the production of secondary metabolites. Below are examples of media components and conditions that are commonly used for the cultivation of Streptomyces and could serve as a starting point for optimizing this compound production.
| Parameter | Typical Range/Value | Rationale |
| Carbon Source | Glucose, Starch, Glycerol (10-40 g/L) | Provides energy and building blocks for growth and biosynthesis. |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone (5-20 g/L) | Provides nitrogen for amino acid and nucleotide synthesis. |
| Inorganic Salts | CaCO₃, MgSO₄, K₂HPO₄, NaCl | Provide essential minerals and buffering capacity. |
| Initial pH | 6.5 - 7.5 | Optimal for Streptomyces growth and enzyme activity. |
| Temperature | 28 - 30 °C | Optimal for the growth of most Streptomyces species. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. |
| Aeration | 0.5 - 1.5 vvm (vessel volumes per minute) | Crucial for the aerobic metabolism of Streptomyces. |
| Fermentation Time | 7 - 14 days | Secondary metabolite production typically occurs in the stationary phase. |
Extraction and Purification
Following fermentation, this compound must be extracted from the culture broth and purified. The original isolation of this compound provides a general framework for this process.[1]
-
Extraction : The culture broth is first separated from the mycelial biomass. This compound can then be extracted from the culture filtrate using an organic solvent such as chloroform.
-
Chromatographic Purification : The crude extract is then subjected to a series of chromatographic steps to purify this compound. This typically involves:
-
Silica Gel Chromatography : To separate compounds based on polarity.
-
Adsorption Chromatography : Using resins like Diaion HP-20.
-
High-Performance Liquid Chromatography (HPLC) : A final polishing step to achieve high purity, often using a reversed-phase column.
-
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and characterization of this compound during fermentation and purification.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice for the quantitative analysis of this compound.
General HPLC Method Parameters:
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where this compound exhibits maximum absorbance, or mass spectrometry for higher sensitivity and specificity.
-
Quantification : Based on a standard curve generated with purified this compound.
Structural Elucidation
The definitive identification and structural elucidation of this compound and its biosynthetic intermediates are accomplished using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
Regulatory Mechanisms
The production of secondary metabolites like this compound in Streptomyces is tightly regulated at the transcriptional level. While the specific regulatory network governing the this compound biosynthetic gene cluster has not been elucidated in detail, it is likely controlled by a combination of pathway-specific regulators and global regulators that respond to nutritional and environmental signals. The identification of regulatory elements within the this compound BGC is an area for future research that could lead to strategies for enhancing production through genetic engineering.
Conclusion and Future Perspectives
This compound remains a molecule of significant interest due to its biological activities. A thorough understanding of its biosynthesis is fundamental for any efforts aimed at improving its production or generating novel analogs through biosynthetic engineering. While the core biosynthetic pathway has been elucidated, further research is needed to fully characterize the tailoring enzymes, understand the regulatory networks, and develop optimized fermentation and purification protocols. The application of synthetic biology and metabolic engineering approaches holds great promise for enhancing the production of this compound in its native host or in a heterologous expression system, thereby facilitating its further development as a potential therapeutic agent.
References
An In-Depth Technical Guide to the Terpentecin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biosynthetic pathway for terpentecin, a diterpenoid antibiotic with antitumor properties.[1] It details the genetic basis, enzymatic steps, and experimental verification of the pathway, offering valuable insights for researchers in natural product biosynthesis, synthetic biology, and pharmaceutical development.
The this compound Biosynthetic Gene Cluster (BGC)
This compound is produced by Streptomyces griseolosporeus strain MF730-N6.[2] Its biosynthesis originates from a dedicated gene cluster that contains genes for both the precursor supply and the core scaffold assembly. Sequence analysis has revealed a series of Open Reading Frames (ORFs) responsible for the pathway. The cluster notably includes genes for the mevalonate (B85504) (MVA) pathway, which supplies the essential isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] Upstream of the MVA genes, a set of seven ORFs (ORF8 to ORF14) are proposed to constitute the core this compound biosynthetic genes.[2]
Table 1: Key Genes and Putative Functions in the this compound BGC
| Gene/ORF | Putative Function | Role in Pathway | Reference |
| ORF1 | Geranylgeranyl Diphosphate (GGDP) Synthase | Synthesizes the C20 precursor GGDP from FPP and IPP. | [2] |
| ORF2-7 | Mevalonate Pathway Enzymes | Synthesize IPP and DMAPP precursors. | [2] |
| ORF11 (tpn2) | Class II Diterpene Cyclase | Catalyzes the initial protonation-initiated cyclization of GGDP to a clerodane intermediate. | [2] |
| ORF12 (tpn3) | Class I Diterpene Cyclase | Catalyzes the secondary ionization-dependent cyclization and rearrangement to form the terpentetriene (B1263631) skeleton. | [2] |
| Other ORFs (e.g., P450s) | Tailoring Enzymes (e.g., Cytochrome P450s) | Believed to perform the final oxidative modifications to convert terpentetriene into this compound. | [4] |
The Biosynthetic Pathway: From GGDP to this compound
The biosynthesis of the this compound core structure is a multi-step enzymatic process that begins with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGDP). The pathway proceeds through two distinct and sequential cyclization reactions, catalyzed by two different types of terpene cyclases, followed by a series of uncharacterized oxidation steps.[2]
-
GGDP Synthesis : The pathway begins with the formation of GGDP, catalyzed by the GGDP synthase encoded by ORF1.[2] This enzyme condenses one molecule of farnesyl diphosphate (FPP) with one molecule of IPP.
-
Step 1: First Cyclization (Class II) : The linear GGDP substrate is first acted upon by the ORF11 product, a Class II diterpene cyclase. This enzyme contains a characteristic DxDD motif and initiates catalysis via protonation of the terminal double bond of GGDP.[2] This leads to a cascade of cyclizations that forms the bicyclic ent-clerodane diphosphate intermediate, specifically terpentedienyl diphosphate.[2][4]
-
Step 2: Second Cyclization (Class I) : The intermediate product from the first step, terpentedienyl diphosphate, is then handed off to the ORF12 product, a Class I diterpene cyclase.[2] This enzyme features a conserved DDxxD motif and catalyzes the ionization of the diphosphate moiety to generate a carbocation. This is followed by a final deprotonation to form the stable tricyclic product, ent-clerod-3,13(16),14-triene, also known as terpentetriene.[2]
-
Step 3: Final Oxidations : The conversion of the hydrocarbon scaffold terpentetriene to the final bioactive molecule, this compound, requires several oxidation steps. The exact enzymes responsible for these transformations have not been experimentally verified, but the presence of cytochrome P450 monooxygenase genes within the BGC strongly suggests their involvement in these final tailoring reactions.[4]
References
- 1. Ancestral terpene cyclases: From fundamental science to applications in biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Bacterial Diterpene Cyclases that Synthesize the Cembrane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Terpentecin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data associated with the identification and characterization of the terpentecin biosynthetic gene cluster (BGC). This compound, a diterpenoid antibiotic with antitumor properties, is produced by the actinomycete Streptomyces griseolosporeus. Understanding its genetic blueprint is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document outlines the key genes, their putative functions, detailed experimental protocols for their identification, and a visualization of the biosynthetic pathway and experimental workflows.
The this compound Biosynthetic Gene Cluster: A Quantitative Overview
The this compound biosynthetic gene cluster from Streptomyces griseolosporeus MF730-N6 is comprised of a series of open reading frames (ORFs) responsible for the synthesis of the diterpenoid backbone, as well as tailoring and resistance mechanisms. The cluster includes genes for the mevalonate (B85504) pathway, which supplies the isopentenyl diphosphate (B83284) (IPP) precursor, and a set of genes dedicated to the conversion of geranylgeranyl diphosphate (GGDP) into this compound.
Table 1: Gene Organization and Putative Functions in the this compound Biosynthetic Gene Cluster
| Gene/ORF | Predicted Protein Size (amino acids) | Predicted Molecular Weight (kDa) | Putative Function |
| ORF1 | 303 | 33.4 | Geranylgeranyl diphosphate (GGDP) synthase |
| ORF2-7 | - | - | Mevalonate pathway enzymes for IPP synthesis |
| ORF8 | 511 | 54.9 | Efflux protein (resistance) |
| ORF9 | 283 | 30.6 | Unknown protein |
| ORF10 | 401 | 45.7 | P450-like monooxygenase |
| ORF11 | 308 | 35.1 | Diterpene cyclase (eukaryotic-like) |
| ORF12 | 338 | 38.2 | Diterpene cyclase (pentalenene synthase-like) |
| ORF13 | 401 | 45.7 | P450-like monooxygenase |
| ORF14 | 65 | 7.2 | Ferredoxin |
Note: Precise protein size and molecular weight for ORF2-7 are not detailed in the primary literature but are known components of the mevalonate pathway. Further bioinformatic analysis of the sequenced cluster would be required for exact values.
Table 2: Heterologous Production of this compound-Related Diterpenes
| Host Organism | Expressed Genes | Product | Titer (mg/L) | Reference |
| Escherichia coli | Terpentetriene synthase, ent-kaurene (B36324) synthase | Terpentetriene | 66 ± 4 | [1] |
| Escherichia coli | ent-kaurene synthase | ent-kaurene | 113 ± 7 | [1] |
Experimental Protocols for BGC Identification and Characterization
The identification and functional analysis of the this compound BGC involve a multi-step process encompassing genomic library construction, gene disruption, and heterologous expression. The following protocols provide a detailed methodology for these key experiments.
Genomic DNA Isolation from Streptomyces griseolosporeus**
This protocol outlines the extraction of high-molecular-weight genomic DNA suitable for constructing a cosmid library.
Materials:
-
S. griseolosporeus culture grown in a suitable liquid medium (e.g., TSB)
-
Lysozyme solution (50 mg/mL in TE buffer)
-
Proteinase K solution (20 mg/mL in TE buffer)
-
10% SDS solution
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Harvest mycelia from a 50 mL late-log phase culture by centrifugation at 5,000 x g for 10 minutes.
-
Wash the mycelia twice with 10% glycerol.
-
Resuspend the mycelial pellet in 5 mL of TE buffer containing 2 mg/mL lysozyme. Incubate at 37°C for 1 hour with gentle shaking.
-
Add 0.5 mL of 10% SDS and 0.25 mL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the mixture, inverting gently for 10 minutes, and centrifuging at 12,000 x g for 15 minutes.
-
Carefully transfer the upper aqueous phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol.
-
Precipitate the genomic DNA by adding 0.7 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod.
-
Wash the spooled DNA with 70% ethanol, air dry briefly, and resuspend in an appropriate volume of TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
Cosmid Library Construction and Screening
This protocol describes the creation of a genomic library in a cosmid vector and its screening to identify clones containing the this compound BGC.
Materials:
-
High-molecular-weight S. griseolosporeus genomic DNA
-
Cosmid vector (e.g., SuperCos1)
-
Restriction enzyme (e.g., Sau3AI)
-
T4 DNA Ligase
-
Gigapack III XL Packaging Extract
-
E. coli host strain (e.g., XL1-Blue MR)
-
LB agar (B569324) plates with appropriate antibiotics
-
Gene-specific probes (e.g., for GGDP synthase or a conserved region of diterpene cyclases)
Procedure:
-
Partially digest 10 µg of genomic DNA with Sau3AI to obtain fragments predominantly in the 30-40 kb range.
-
Dephosphorylate the digested genomic DNA fragments.
-
Ligate the size-selected genomic DNA fragments with the prepared cosmid vector arms.
-
Package the ligation mixture into lambda phage particles using the packaging extract according to the manufacturer's instructions.
-
Transduce the E. coli host strain with the packaged cosmids and plate on selective LB agar plates.
-
Pick individual colonies into 96-well plates for library storage.
-
Screen the library by colony hybridization using a labeled probe specific for a key gene in the this compound pathway (e.g., GGDP synthase).
-
Isolate and characterize positive clones by restriction mapping and sequencing.
Gene Disruption via Homologous Recombination
This protocol details the targeted inactivation of a key biosynthetic gene (e.g., ORF11 or ORF12) in S. griseolosporeus to confirm its role in this compound production.[2][3]
Materials:
-
Cosmid containing the this compound BGC
-
Disruption cassette (e.g., an apramycin (B1230331) resistance gene flanked by FRT sites)
-
PCR primers with extensions homologous to the regions flanking the target gene
-
λ-Red recombinase-expressing E. coli strain (e.g., BW25113/pIJ790)
-
Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002)
-
S. griseolosporeus spores
-
Appropriate growth media and antibiotics
Procedure:
-
Amplify the disruption cassette using primers with 5' extensions homologous to the regions immediately upstream and downstream of the target gene.
-
Transform the purified PCR product into the λ-Red recombinase-expressing E. coli strain harboring the target cosmid.
-
Select for recombinant cosmids where the target gene has been replaced by the disruption cassette.
-
Isolate the recombinant cosmid and transform it into the methylation-deficient E. coli strain for conjugation.
-
Conjugate the recombinant cosmid into S. griseolosporeus.
-
Select for exconjugants that have undergone a double-crossover event, resulting in the replacement of the native gene with the disruption cassette.
-
Confirm the gene disruption by PCR and Southern blot analysis.
-
Analyze the mutant strain for the loss of this compound production by HPLC or LC-MS.
Heterologous Expression in Streptomyces lividans**
This protocol describes the expression of the minimal set of this compound biosynthetic genes in a heterologous host to reconstitute the pathway.[4][5]
Materials:
-
Expression vector (e.g., pSET152-derived integrative plasmid)
-
Genes to be expressed (e.g., ORF1, ORF11, ORF12)
-
Constitutive promoter (e.g., ermEp*)
-
E. coli cloning strain (e.g., DH5α)
-
Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002)
-
S. lividans host strain (e.g., TK24)
-
Appropriate growth media and antibiotics
Procedure:
-
Clone the GGDP synthase gene (ORF1) and the two diterpene cyclase genes (ORF11 and ORF12) into the expression vector under the control of a strong constitutive promoter.
-
Transform the resulting expression construct into the E. coli cloning strain for plasmid propagation and verification.
-
Transform the verified plasmid into the methylation-deficient E. coli strain.
-
Conjugate the expression plasmid from E. coli into S. lividans.
-
Select for S. lividans exconjugants containing the integrated plasmid.
-
Cultivate the recombinant S. lividans strain in a suitable production medium.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS or LC-MS for the production of the expected diterpene product (e.g., terpentetriene).
Visualizing the Pathway and Process
Graphical representations are essential for understanding the complex relationships in biosynthetic pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for BGC Identification
Caption: Experimental workflow for this compound BGC identification.
Conclusion
The identification and characterization of the this compound biosynthetic gene cluster provide a critical foundation for the microbial production of this promising antitumor antibiotic. The methodologies outlined in this guide, from genomic library construction to heterologous expression, represent a robust framework for the discovery and functional analysis of novel natural product biosynthetic pathways. The quantitative data and visual representations serve as a valuable resource for researchers aiming to engineer the this compound pathway for improved yields and the generation of novel analogs, ultimately accelerating the drug development pipeline.
References
- 1. Genome - NCBI - NLM [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ancestral terpene cyclases: From fundamental science to applications in biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Terpentecin (C20H28O6): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpentecin is a diterpenoid antibiotic with the molecular formula C20H28O6.[1] First isolated from the culture broth of Kitasatosporia strain MF730-N6, this compound has demonstrated both antitumor and antibacterial properties.[1] Its mechanism of action is attributed to the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This document provides a comprehensive overview of the available technical data on this compound, including its biological activities, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway and proposed mechanism of action.
Physicochemical Properties
This compound is a complex organic molecule with a molecular weight of 364.44 g/mol . Its intricate structure is foundational to its biological activity.
| Property | Value | Source |
| Molecular Formula | C20H28O6 | [1] |
| Molecular Weight | 364.44 g/mol | |
| CAS Number | 100440-25-3 | |
| Appearance | White powder |
Biological Activity
This compound has been shown to exhibit inhibitory activity against both cancer cell lines and various bacteria. While the original research highlights these activities, specific quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values are not detailed in the readily available literature.
Antitumor Activity
This compound has shown promising activity against several murine leukemia cell lines, prolonging the survival of mice bearing these tumors.[1]
| Cell Line | Activity | Quantitative Data (IC50) | In Vivo Efficacy |
| Leukemia L-1210 | Active | Data not available | Prolonged survival period in mice[1] |
| Leukemia P388 | Active | Data not available | Prolonged survival period in mice[1] |
| Ehrlich ascites carcinoma | Active | Data not available | Prolonged survival period in mice[1] |
Antibacterial Activity
The compound is effective against both Gram-positive and Gram-negative bacteria.[1]
| Bacterial Type | Representative Strains | Activity | Quantitative Data (MIC) |
| Gram-positive | Staphylococcus aureus (example) | Inhibited[1] | Data not available |
| Gram-negative | Escherichia coli (example) | Inhibited[1] | Data not available |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and analysis of this compound's biological activity.
Isolation and Purification of this compound
This compound is isolated from the culture broth of Kitasatosporia strain MF730-N6.[1] The general workflow for its isolation and purification is as follows:
-
Fermentation: Culturing of Kitasatosporia strain MF730-N6 in a suitable broth medium to produce this compound.
-
Extraction: The culture broth is extracted with an organic solvent such as chloroform (B151607) to separate the crude antibiotic.[1]
-
Column Chromatography: The crude extract is subjected to column chromatography using silica (B1680970) gel and subsequently with a non-polar adsorbent resin like Diaion HP-20 for initial purification.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by high-performance reverse-phase thin-layer chromatography or HPLC to yield pure this compound.[1]
Biosynthesis of this compound
The biosynthesis of this compound proceeds via the mevalonate (B85504) pathway, leading to the formation of the diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). A series of enzymatic reactions, including cyclizations and oxidations, then transforms GGDP into the final this compound molecule.
References
Terpentecin mechanism of action studies
An In-depth Technical Guide on the Core Mechanism of Action Studies of Terpentecin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring diterpene antibiotic isolated from the culture broth of Kitasatosporia sp.[1] Its molecular formula is C20H28O6.[1] Early studies demonstrated its potential as an antitumor agent, showing efficacy in prolonging the survival of mice with various cancer models, including leukemia L-1210, P388, and Ehrlich ascites carcinoma.[1] As a member of the terpenoid class of compounds, this compound is part of a large family of natural products known for their diverse biological activities, including significant anticancer properties.[2][3] This document provides a comprehensive overview of the current understanding and proposed mechanisms underlying this compound's mode of action, focusing on the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR), leading to cancer cell apoptosis.
The Unfolded Protein Response (UPR) as a Therapeutic Target in Cancer
Cancer cells have a high proliferation rate and metabolic activity, which places a heavy demand on the endoplasmic reticulum (ER) for protein synthesis and folding.[4] This often leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cancer cells hijack a cytoprotective signaling network called the Unfolded Protein Response (UPR).[4][5][6] The UPR's primary goal is to restore ER homeostasis, but if the stress is too prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal.[7][8] This dual nature makes the UPR a compelling target for cancer therapy.
The UPR is orchestrated by three ER-resident transmembrane sensors:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
In non-stressed cells, these sensors are kept in an inactive state through their association with the master ER chaperone GRP78 (78-kDa glucose-regulated protein), also known as BiP.[5][9] Upon ER stress, GRP78 preferentially binds to the accumulating unfolded proteins, causing its dissociation from the sensors and triggering their activation.[9][10] Pharmacological inhibition of GRP78 or induction of excessive ER stress can push cancer cells past their adaptive limits, triggering apoptosis.[11][12]
Proposed Mechanism of Action of this compound: GRP78 Inhibition and UPR Activation
While direct studies on this compound's specific molecular target are limited, its action as an antitumor diterpene strongly suggests a mechanism centered on the induction of ER stress-mediated apoptosis. The central hypothesis is that This compound functions as an inhibitor of the ER chaperone GRP78/BiP . Like other known GRP78 inhibitors such as HA15, this action would prevent the proper folding of proteins, leading to overwhelming ER stress and the sustained activation of all three UPR sensor pathways, ultimately converging on apoptosis.[11][12][13]
PERK Pathway Activation
Upon dissociation from GRP78, PERK oligomerizes and autophosphorylates, activating its kinase function.[9] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This has two major consequences:
-
Global Translation Attenuation: Phosphorylated eIF2α inhibits the global synthesis of proteins, reducing the protein load on the ER.[7]
-
Preferential ATF4 Translation: It paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[7][14]
ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. Under prolonged ER stress, ATF4 induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[7][15] CHOP promotes cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family, leading to mitochondrial dysfunction and caspase activation.[16]
Caption: The PERK signaling pathway activated by ER stress.
IRE1α Pathway Activation
IRE1α is the most conserved UPR sensor.[6][17] Like PERK, its activation upon GRP78 dissociation involves dimerization and autophosphorylation. Activated IRE1α possesses two distinct enzymatic activities: a kinase and an endoribonuclease (RNase).[17]
-
XBP1 Splicing: The most well-known function of IRE1α's RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[18] This removes a small intron, causing a frameshift that results in the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s enters the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to relieve stress.[17][19]
-
Apoptotic Signaling: Under sustained ER stress, IRE1α can also recruit the adaptor protein TRAF2, leading to the activation of the pro-apoptotic ASK1-JNK signaling cascade.[18][20] This pathway further contributes to apoptosis induction.
Caption: The IRE1α signaling pathway and its dual roles.
ATF6 Pathway Activation
ATF6 is a type II transmembrane protein.[10] When GRP78 dissociates, the full-length ATF6 protein (p90) is no longer retained in the ER and translocates to the Golgi apparatus.[10][21] In the Golgi, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[21] This cleavage releases its N-terminal cytosolic fragment (ATF6f or p50), which is an active bZIP transcription factor.[10][22] ATF6f then moves to the nucleus to activate the transcription of UPR target genes, including ER chaperones like GRP78 and GRP94, and XBP1, thereby amplifying the UPR signal.[6][10]
Caption: The ATF6 signaling pathway initiated by ER stress.
Quantitative Data
Quantitative data on the direct activity of this compound are not extensively published. However, data from studies of potent GRP78 inhibitors and other cytotoxic diterpenes provide a relevant benchmark for the expected potency.
| Compound | Cell Line(s) | Assay Type | Measured Activity | Reference |
| HA15 (GRP78 Inhibitor) | A375 (Melanoma) | Cell Viability | IC50: 1-2.5 µM | |
| Poricotriol A (Triterpene) | HL60, A549, etc. | Cytotoxicity | IC50: 1.2-5.5 µM | |
| A new Diterpene | A549, DU145, etc. | Cytotoxicity | IC50: 13.9-30.8 µM | [23] |
| Terpinen-4-ol | A549, CL1-0 (NSCLC) | Cell Cycle | Increased Sub-G1 population at 0.08% | [24] |
This table summarizes data from related compounds to provide context for the potential efficacy of this compound. Further studies are required to establish the specific IC50 values for this compound across various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments essential for validating the proposed mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[23]
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance.[25]
-
Protocol:
-
Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells.[26]
-
Protocol:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Western Blot Analysis for UPR and Apoptosis Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protocol:
-
Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
UPR Markers: anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α, anti-XBP1s, anti-ATF6 (cleaved).
-
Apoptosis Markers: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Summary and Future Directions
The antitumor activity of this compound is proposed to be mediated through the inhibition of the master ER chaperone GRP78. This action leads to chronic, unresolved ER stress, which forces the Unfolded Protein Response (UPR) to switch from a pro-survival to a pro-death signal. The concomitant activation of the PERK, IRE1α, and ATF6 pathways converges on the induction of apoptosis, leading to the selective death of cancer cells that are highly dependent on a functioning UPR for their survival.
Caption: Overall workflow of this compound-induced apoptosis.
Future research should focus on validating this proposed mechanism through direct experimental evidence. Key steps include confirming this compound's binding to and inhibition of GRP78, quantifying its cytotoxic effects across a broad panel of cancer cell lines, and performing in-vivo studies to correlate UPR activation with tumor regression. The synthesis of this compound analogues could also provide valuable structure-activity relationship (SAR) data to develop more potent and selective anticancer agents.[27]
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Unfolded Protein Response Pathway in Malignancies: Interplay with Extracellular Matrix and Targeting Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Tannic Acid Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The IRE1α-XBP1 pathway function in hypoxia-induced pulmonary vascular remodeling, is upregulated by quercetin, inhibits apoptosis and partially reverses the effect of quercetin in PASMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IRE1α‐XBP1s axis regulates SREBP1‐dependent MRP1 expression to promote chemoresistance in non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ATF6 as a Transcription Activator of the Endoplasmic Reticulum Stress Element: Thapsigargin Stress-Induced Changes and Synergistic Interactions with NF-Y and YY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Modular Chemoenzymatic Synthesis of Terpenes and their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Terpentecin: A Technical Guide to its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Terpentecin is a naturally occurring diterpenoid with established antitumor properties. Its mechanism of action is centered on the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. By targeting this enzyme, this compound induces DNA damage, ultimately leading to cell death in rapidly proliferating cancer cells. This guide explores the biochemical and cellular consequences of this compound's interaction with topoisomerase II.
Mechanism of Action
Topoisomerase II enzymes resolve DNA topological problems by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break, and then religating the cleaved strands. This compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, an intermediate state in the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis.
Quantitative Data
Despite evidence of its antitumor activity, specific quantitative data for this compound, such as IC50 values for topoisomerase II inhibition and cytotoxicity against various cancer cell lines, are not widely reported in the available scientific literature. The following tables are provided as a template for the characterization of this compound and similar topoisomerase II inhibitors.
Table 1: Topoisomerase II Inhibitory Activity of this compound
| Assay Type | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Topoisomerase IIα Decatenation | Human Topoisomerase IIα | Data not available in the searched literature | Etoposide | Data not available |
| Topoisomerase IIβ Decatenation | Human Topoisomerase IIβ | Data not available in the searched literature | Etoposide | Data not available |
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| P388 | Murine Leukemia | Data not available in the searched literature | Doxorubicin | Data not available |
| L1210 | Murine Leukemia | Data not available in the searched literature | Doxorubicin | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like this compound.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity is a hallmark of topoisomerase II-targeted drugs.
Materials:
-
Human Topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Assay Buffer
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL this compound at various concentrations (or solvent control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of human topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well. The inhibition is quantified by the reduction of decatenated product.
DNA Cleavage Assay
This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
This compound
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Assay Buffer
-
1 µL supercoiled plasmid DNA (e.g., 300 ng/µL)
-
1 µL this compound at various concentrations (or solvent control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of human topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavage complex by adding 2 µL of 10% SDS.
-
Add 2 µL of Proteinase K (e.g., 10 mg/mL) to digest the enzyme.
-
Incubate at 50°C for 30-60 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA.
-
The appearance of a linear DNA band indicates the stabilization of the cleavage complex.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a compound.
Materials:
-
Cancer cell lines (e.g., P388, L1210)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways
Topoisomerase II inhibitors, by inducing DNA double-strand breaks, can activate a variety of cellular signaling pathways, most notably those leading to apoptosis. While the specific pathways activated by this compound have not been detailed in the searched literature, a common pathway initiated by DNA damage involves the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including p53 and Chk2, which can lead to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Conclusion
This compound is a promising antitumor agent that targets topoisomerase II, a validated and critical target in cancer therapy. Its mechanism of action, involving the stabilization of the topoisomerase II-DNA cleavage complex, leads to the accumulation of DNA double-strand breaks and subsequent cell death. While further research is required to quantify its inhibitory and cytotoxic potency and to elucidate the specific signaling pathways it modulates, the information and protocols provided in this guide offer a solid foundation for the continued investigation and development of this compound as a potential therapeutic agent.
Terpentecin: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin is a diterpenoid antibiotic first isolated from Kitasatosporia sp.[1] and later also found to be produced by Streptomyces sp. It has garnered significant interest within the scientific community due to its potent antitumor and antibacterial properties. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Topoisomerase II Poisoning
The primary mechanism underlying this compound's anticancer activity is its function as a topoisomerase II poison. Unlike some anticancer agents that inhibit the catalytic activity of topoisomerase II, this compound stabilizes the transient "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.[2][3]
dot
Caption: Mechanism of this compound as a Topoisomerase II Poison.
Quantitative Assessment of Biological Activity
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its efficacy against both cancer cells and bacteria.
Cytotoxic Activity Against Cancer Cells
This compound exhibits potent cytotoxic effects against murine leukemia cells. Further research is required to establish a broader profile of its activity against a panel of human cancer cell lines.
| Cell Line | Organism | IC50 (µg/mL) | Reference |
| Leukemia L1210 | Mouse | 0.07 | [4] |
Antibacterial Activity
This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[5] Specific Minimum Inhibitory Concentration (MIC) values are essential for a comprehensive understanding of its antibacterial spectrum.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Escherichia coli NIHJ | Gram-Negative | 0.78 (decreased viable cells) | [4] |
| Bacillus subtilis M45T (rec-) | Gram-Positive | Stronger activity than wild type | [4] |
| Escherichia coli BE1121 (rec A-) | Gram-Negative | Stronger activity than wild type | [4] |
Key Biological Effects
Inhibition of DNA Synthesis
A key consequence of this compound's interaction with the topoisomerase II-DNA complex is the potent inhibition of DNA synthesis. This has been observed in both bacterial and mammalian cells.
-
In Escherichia coli NIHJ, this compound at a concentration of 6.25 µg/mL inhibited the incorporation of [14C]thymidine by 70% within 30 minutes.[4]
-
In mammalian cells, this compound also demonstrated a stronger inhibition of [14C]thymidine incorporation compared to the incorporation of precursors for RNA and protein synthesis.[4]
dot
Caption: this compound's inhibitory effect on DNA synthesis.
Effects on Cell Cycle and Apoptosis
While direct studies on this compound's effect on the cell cycle are limited, its mechanism of action as a topoisomerase II poison strongly suggests an induction of cell cycle arrest, likely at the G2/M phase, as cells attempt to repair the extensive DNA damage before proceeding to mitosis. The accumulation of irreparable double-strand breaks is a potent trigger for apoptosis, the programmed cell death pathway. The signaling cascade initiated by these DNA breaks likely involves the activation of DNA damage response (DDR) pathways, leading to the activation of effector caspases and the execution of apoptosis.
dot
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
Topoisomerase II-Mediated DNA Cleavage Assay
This assay is fundamental to confirming the mechanism of action of this compound as a topoisomerase II poison.
Objective: To determine the ability of this compound to stabilize the covalent complex between topoisomerase II and DNA, resulting in an increase in linear DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a vehicle (DMSO) control.
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution and incubate at 50°C for 30 minutes to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA with increasing concentrations of this compound indicates the stabilization of the cleavable complex.
dot
Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.
DNA Synthesis Inhibition Assay
This assay quantifies the effect of this compound on DNA replication in cells.
Objective: To measure the inhibition of DNA synthesis by this compound by quantifying the incorporation of a radiolabeled nucleoside.
Materials:
-
Cancer cell line of interest (e.g., L1210) or bacterial strain (e.g., E. coli)
-
Complete cell culture medium or bacterial growth medium
-
This compound stock solution
-
[¹⁴C]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Seed cells or inoculate bacteria and allow them to enter the logarithmic growth phase.
-
Treat the cells/bacteria with various concentrations of this compound for a specified time. Include untreated and vehicle controls.
-
Add [¹⁴C]thymidine to the medium and incubate for a short period (e.g., 30 minutes) to allow for incorporation into newly synthesized DNA.
-
Harvest the cells/bacteria and wash to remove unincorporated [¹⁴C]thymidine.
-
Precipitate the macromolecules, including DNA, by adding cold TCA.
-
Wash the precipitate with TCA to remove any remaining unincorporated label.
-
Dissolve the precipitate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of DNA synthesis relative to the untreated control.
In Vivo Antitumor Activity
Studies in murine models have shown that this compound can prolong the survival of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma, indicating its potential for in vivo efficacy.[5] Further preclinical studies are necessary to fully evaluate its therapeutic potential in various cancer models.
Conclusion
This compound is a promising natural product with significant biological activity as an anticancer and antibacterial agent. Its well-defined mechanism of action as a topoisomerase II poison, coupled with its ability to inhibit DNA synthesis, makes it an attractive candidate for further drug development. This guide provides a foundational understanding of its biological properties and the methodologies to assess them. Future research should focus on expanding the quantitative data on its efficacy against a wider range of human cancer cell lines and clinically relevant bacterial strains, elucidating the detailed signaling pathways of apoptosis it induces, and conducting comprehensive in vivo studies to establish its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Terpentecin: A Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpentecin is a diterpenoid antibiotic produced by species of Kitasatosporia and Streptomyces.[1][2] First isolated in 1985, it has demonstrated inhibitory effects against a range of bacteria.[1] This document provides a comprehensive overview of the current scientific understanding of this compound's antimicrobial properties, with a focus on its antibacterial and antifungal spectrum, mechanism of action, and the experimental methodologies used for its evaluation. While initial studies have confirmed its activity against both Gram-positive and Gram-negative bacteria, a comprehensive quantitative analysis across a wide range of microbial species is not yet available in the published literature.[1] The primary mechanism of its antibacterial action is believed to be the inhibition of DNA synthesis through the targeting of DNA topoisomerase II (gyrase).[3]
Antibacterial Spectrum
This compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] However, detailed Minimum Inhibitory Concentration (MIC) data across a broad panel of bacterial species is limited in the current scientific literature. The available data is summarized below.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | NIHJ | 0.78* | [3] |
| Bacillus subtilis | M45T (rec-) | Stronger activity than wild type | [3] |
| Escherichia coli | BE1121 (rec A-) | Stronger activity than wild type | [3] |
*Note: This value represents a concentration that caused a significant decrease in viable cells, not a standard MIC value. **Note: A specific MIC value was not provided, only a qualitative comparison to the wild-type strain.
Antifungal Spectrum
Currently, there is no publicly available data on the antifungal spectrum of this compound. Extensive searches of the scientific literature did not yield any studies reporting its activity against fungal species.
Mechanism of Action: Inhibition of DNA Gyrase
This compound's antibacterial activity stems from its ability to inhibit DNA synthesis.[3] The primary molecular target is believed to be DNA topoisomerase II, specifically DNA gyrase in bacteria.[3] This enzyme is crucial for relieving topological stress during DNA replication and transcription. By inhibiting DNA gyrase, this compound leads to the accumulation of DNA damage and ultimately cell death.
The proposed mechanism involves the stabilization of the transient covalent complex between DNA gyrase and DNA. This prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks.
Caption: Proposed mechanism of this compound's inhibition of DNA gyrase.
Experimental Protocols
The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial species, based on established broth microdilution techniques.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of this compound Dilutions:
-
Aseptically prepare a series of twofold serial dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Conclusion and Future Directions
This compound is a diterpenoid antibiotic with demonstrated activity against Gram-positive and Gram-negative bacteria, likely through the inhibition of DNA gyrase. However, a significant gap exists in the scientific literature regarding its comprehensive antibacterial and, particularly, its antifungal spectrum. Further research is warranted to establish a broad, quantitative profile of its antimicrobial activity through standardized MIC testing against a diverse panel of clinically relevant bacteria and fungi. Elucidation of the precise molecular interactions with its target and a deeper understanding of its potential for synergy with other antimicrobial agents would be valuable for its future development as a therapeutic agent.
References
- 1. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Terpentecin: An In-Depth Technical Guide on its Antitumor Properties
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin is a diterpenoid antibiotic with demonstrated antitumor properties, first isolated from the culture broth of Kitasatosporia griseola (strain MF730-N6).[1][2][3] With a molecular formula of C20H28O6, this compound has shown inhibitory activity against various cancer models, primarily through its action as a topoisomerase II poison.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo studies, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.
Core Antitumor Mechanism of Action
This compound exerts its cytotoxic effects primarily by targeting DNA topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation. Unlike some other topoisomerase II inhibitors, this compound acts as a "topoisomerase II poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks. This ultimately triggers downstream events that culminate in cell death. A key characteristic of the cleavable complex induced by this compound is its heat stability, distinguishing it from complexes formed by other topoisomerase II-active agents.
A study on the effects of this compound in Escherichia coli and mouse leukemia L1210 cells revealed that the compound is a potent inhibitor of DNA synthesis.[4] The inhibition of DNA synthesis was observed to be more pronounced than the inhibition of RNA or protein synthesis, which is consistent with its role as a topoisomerase II poison.[4]
In Vitro Efficacy
The in vitro cytotoxic activity of this compound has been evaluated against mouse leukemia L1210 cells. A significant growth inhibition was observed, with a reported IC50 value of 0.07 µg/mL.[4] This demonstrates the potent cytotoxic potential of this compound against this cancer cell line.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Mouse Leukemia | 0.07 | [4] |
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo antitumor activity of this compound. The compound was shown to prolong the survival period of mice bearing three different types of cancer: leukemia L-1210, P388, and Ehrlich ascites carcinoma.[1]
| Animal Model | Cancer Type | Effect | Reference |
| Mice | Leukemia L-1210 | Prolonged survival period | [1] |
| Mice | Leukemia P388 | Prolonged survival period | [1] |
| Mice | Ehrlich Ascites Carcinoma | Prolonged survival period | [1] |
Note: Specific quantitative data on tumor growth inhibition, percentage increase in lifespan, or dosing regimens for these in vivo studies are not detailed in the available literature.
Experimental Protocols
Topoisomerase II DNA Cleavage Assay
This protocol is a generalized procedure based on standard methods for assessing topoisomerase II-mediated DNA cleavage induced by a test compound like this compound.
Materials:
-
Purified human topoisomerase II enzyme
-
Plasmid DNA (e.g., pRYG with a high-affinity topoisomerase II cleavage site) or kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (e.g., 20 mM)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (e.g., 0.5 mg/mL)
-
6x DNA Loading Dye
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a typical 20 µL reaction, add in the following order: sterile water, 2 µL of 10x Topoisomerase II Assay Buffer, 2 µL of 10x ATP solution, and 200-300 ng of DNA substrate.
-
Compound Addition: Add the desired concentration of this compound or vehicle control to the reaction tubes.
-
Enzyme Addition: Add a predetermined amount of topoisomerase II enzyme to each reaction tube. The amount of enzyme should be sufficient to cause detectable DNA cleavage in the presence of a known topoisomerase II poison.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add 2 µL of Proteinase K solution and incubate at 37°C for 15-30 minutes to digest the protein.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of DNA forms (supercoiled, relaxed, linear) is achieved.
-
Visualization and Analysis: Visualize the DNA bands using a UV transilluminator and document the results. The formation of linear DNA is indicative of topoisomerase II-mediated double-strand breaks induced by this compound.
In Vivo Murine Leukemia Model (Generalized Workflow)
This is a generalized workflow for assessing the antitumor efficacy of a compound like this compound in murine leukemia models such as L1210, P388, or Ehrlich ascites carcinoma.
Materials:
-
Female CDF1 or other appropriate mouse strain
-
Murine leukemia cells (L1210, P388, or Ehrlich)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
This compound formulation for in vivo administration
-
Vehicle control
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation: Culture the leukemia cells in appropriate media and conditions. On the day of inoculation, harvest the cells, wash with sterile PBS, and resuspend at the desired concentration for injection.
-
Tumor Inoculation: Inoculate mice with a known number of leukemia cells, typically via intraperitoneal (for ascites models) or intravenous injection.
-
Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment Administration: Begin treatment with this compound or vehicle control at a specified time point after tumor inoculation. The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule will need to be optimized.
-
Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior) and tumor progression. For ascites models, this may involve monitoring abdominal distension.
-
Efficacy Endpoints: The primary efficacy endpoint is typically overall survival. The percentage increase in lifespan (% ILS) is calculated for the treated groups compared to the control group.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests (e.g., log-rank test).
Gaps in Current Knowledge and Future Directions
While the foundational research on this compound demonstrates its potential as an antitumor agent, there are significant gaps in the publicly available data that would be necessary for further development. Specifically, the following areas require further investigation:
-
Quantitative In Vivo Efficacy Data: Detailed studies reporting tumor growth inhibition, survival curves with statistical analysis, and optimal dosing regimens are needed to fully assess the in vivo potential of this compound.
-
Broad-Spectrum In Vitro Activity: The cytotoxic activity of this compound should be evaluated against a wider panel of human cancer cell lines to determine its spectrum of activity.
-
Signaling Pathway Analysis: Beyond its direct effect on topoisomerase II, the downstream signaling pathways affected by this compound-induced DNA damage are unknown. Studies on the induction of apoptosis, cell cycle arrest, and DNA damage response pathways would provide a more complete understanding of its mechanism of action.
-
Pharmacokinetics and Pharmacodynamics: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, nor on its pharmacokinetic/pharmacodynamic (PK/PD) relationship. These studies are critical for determining appropriate dosing and treatment schedules in future preclinical and clinical studies.
-
Clinical Data: To date, there is no evidence of this compound having been evaluated in human clinical trials.
Conclusion
This compound is a diterpenoid antibiotic that functions as a topoisomerase II poison, leading to the inhibition of DNA synthesis and in vitro cytotoxicity against leukemia cells. In vivo studies have shown its ability to prolong the survival of mice with leukemia and Ehrlich ascites carcinoma. However, a significant amount of further research is required to fully characterize its antitumor properties and potential for clinical development. The information and protocols provided in this guide serve as a starting point for researchers interested in revisiting this natural product and exploring its therapeutic potential in the modern era of oncology research.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Kitasatospora griseola Strain MF730-N6, a Bafilomycin, this compound, and Satosporin Producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Draft Genome Sequence of Kitasatospora griseola Strain MF730-N6, a Bafilomycin, this compound, and Satosporin Producer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Terpentecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Terpentecin, a diterpenoid antibiotic with antitumor properties. The methodologies described are compiled from published research and are intended to guide laboratory-scale purification efforts.
I. Introduction to this compound
This compound is a secondary metabolite produced by actinomycetes, notably strains of Kitasatosporia and Streptomyces.[1][2][3] It is a carbocyclic antibiotic belonging to the diterpene class of natural products and has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the ability to prolong the survival of mice with certain types of leukemia and carcinoma.[1] The molecular formula of this compound is C₂₀H₂₈O₆.[1] Its antitumor activity is attributed to its function as a topoisomerase II targeting agent.[2] The successful isolation and purification of this compound are critical steps for its further study and potential therapeutic development.
II. Production of this compound
Producing Microorganisms
This compound has been successfully isolated from the following microbial strains:
Fermentation
Detailed fermentation parameters are crucial for maximizing the yield of this compound. While specific media compositions can be proprietary, studies have shown that natural nitrogen sources tend to support higher titers of this compound.[2] Fermentation is typically carried out in a suitable liquid medium under controlled temperature and agitation for several days to allow for the production and accumulation of the antibiotic.[4]
III. Isolation and Purification Protocols
The isolation and purification of this compound from fermentation broth or mycelial cake is a multi-step process involving extraction and a series of chromatographic separations.
Protocol 1: Extraction of this compound from Culture
This protocol outlines the initial extraction of the crude this compound from the fermentation culture.
Materials:
-
Fermentation culture of a this compound-producing strain
-
Acetone[4]
-
Water (deionized)
-
Centrifuge and appropriate centrifuge tubes/bottles
-
Rotary evaporator
Procedure:
-
Mycelial Cake Separation: Centrifuge the entire culture broth (e.g., 15 liters) to separate the mycelial cake from the supernatant.[4]
-
Acetone (B3395972) Extraction: Suspend the precipitated mycelial cake in an equal volume of acetone (e.g., 15 liters). Shake the suspension vigorously.[4]
-
Filtration: Filter the acetone suspension to remove the mycelial debris.
-
Concentration: Concentrate the acetone filtrate to dryness in vacuo using a rotary evaporator.[4]
-
Solvent-Solvent Partitioning:
-
Dissolve the dried material in a 1:1 mixture of chloroform (B151607) and water (e.g., 200 ml).[4]
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. If an emulsion forms, centrifuge to break it.[4]
-
Collect the lower organic (chloroform) layer.[4]
-
Re-extract the aqueous layer twice more with chloroform.[4]
-
-
Final Concentration: Combine all the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude this compound extract.[4]
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude extract using a combination of different column chromatography techniques.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography[1]
-
Diaion HP-20 resin[1]
-
Solvents for chromatography (e.g., chloroform, methanol, hexane (B92381), acetone)[1][4]
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Silica Gel Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-acetone 1:1).[4]
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-acetone or chloroform-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Diaion HP-20 Chromatography (Further Purification):
-
Pool the this compound-containing fractions from the silica gel column and evaporate the solvent.
-
Dissolve the residue in a suitable solvent and load it onto a Diaion HP-20 column.
-
Elute with an appropriate solvent system (e.g., a water-methanol or water-acetonitrile gradient).
-
Collect and analyze fractions for the presence of this compound.[1]
-
Protocol 3: Purification by Thin-Layer and High-Performance Liquid Chromatography
This protocol details the final polishing steps using TLC and preparative HPLC to obtain high-purity this compound.
Materials:
-
Partially purified this compound fractions
-
Silica gel 60F₂₅₄ TLC plates[4]
-
Developing solvent for TLC (e.g., hexane)[4]
-
Preparative HPLC system
-
Merck Mightisil RP-8 column (250 x 20 mm) or equivalent[4]
-
Acetonitrile (B52724) (HPLC grade)[4]
Procedure:
-
Thin-Layer Chromatography (TLC):
-
Dissolve the partially purified material in a small volume of chloroform-acetone (1:1).[4]
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a hexane solvent system. This compound has been reported to have an Rf value between 0.47 and 0.68 in this system.[4]
-
Visualize the spots under UV light (if applicable) or by staining.
-
Scrape the silica band corresponding to the Rf of this compound and extract the compound with acetone.[4]
-
Filter and concentrate the acetone extract to dryness.[4]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the material obtained from TLC in a small volume of acetonitrile.[4]
-
Inject the solution onto a preparative RP-8 column.[4]
-
Elute with 100% acetonitrile as the mobile phase at a flow rate of 5 ml/min.[4]
-
Monitor the elution at a wavelength of 210 nm.[4]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound.
-
IV. Data Presentation
The following tables summarize the key quantitative parameters for the purification of this compound based on published data.
| Table 1: Thin-Layer Chromatography Parameters | |
| Stationary Phase | Silica gel 60F₂₅₄[4] |
| Mobile Phase | Hexane[4] |
| Reported Rf Value | 0.47 - 0.68[4] |
| Table 2: Preparative HPLC Parameters | |
| Stationary Phase | Merck Mightisil RP-8 (250 x 20 mm)[4] |
| Mobile Phase | 100% Acetonitrile[4] |
| Flow Rate | 5 ml/min[4] |
| Detection Wavelength | 210 nm[4] |
V. Visualized Workflows
Diagram 1: Overall Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation and Purification.
Diagram 2: Logic of the Solvent-Solvent Extraction Step
Caption: Logic of the Solvent-Solvent Extraction Step.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ECT4B, new family of topoisomerase II targeting antitumor antibiotics produced by Streptomyces: producing organism, fermentation and large scale purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H28O6 | CID 127568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Note & Protocol: Large-Scale Purification of Terpentecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin, a diterpene antibiotic with promising antitumor properties, is a secondary metabolite produced by fermentation of microorganisms such as Kitasatosporia sp. or Streptomyces griseolosporeus.[1][2] Its therapeutic potential necessitates the development of robust and scalable purification processes to ensure a consistent supply of high-purity active pharmaceutical ingredient (API) for preclinical and clinical studies. This document outlines a comprehensive, multi-step protocol for the large-scale purification of this compound from a fermentation broth, designed to be efficient, scalable, and yield a product of high purity.
The purification strategy employs a combination of extraction and chromatographic techniques, moving from initial capture and impurity removal to a final polishing step.[3][4][5][6] This approach is designed to address the challenges associated with purifying terpenoids, which can exhibit a range of polarities.[7]
Materials and Reagents
-
Fermentation Broth: Culture of Kitasatosporia sp. or Streptomyces griseolosporeus producing this compound.
-
Solvents: Chloroform (B151607), Acetone (B3395972), Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Isopropyl Alcohol, n-Heptane.
-
Acids/Bases: Formic Acid, Trifluoroacetic Acid (TFA).
-
Salts: Sodium Chloride (NaCl).
-
Chromatography Resins:
-
Silica (B1680970) Gel (for Flash Chromatography)
-
Diaion HP-20 or equivalent hydrophobic adsorbent resin
-
C18 Reverse-Phase Silica (for Preparative HPLC)
-
-
Buffers: As required for HPLC mobile phases.
-
Water: Deionized (DI) Water, Water for Injection (WFI).
-
Filters: Diatomaceous earth, 0.22 µm membrane filters.
Large-Scale Purification Workflow
The overall workflow for the large-scale purification of this compound is depicted below.
Figure 1: High-level workflow for the large-scale purification of this compound.
Experimental Protocols
Fermentation
A suitable strain of Kitasatosporia sp. or Streptomyces griseolosporeus is cultured in a large-scale fermenter (e.g., 1000 L) under optimized conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.[1][8] Two-phase fermentation systems may be employed to facilitate in-situ product extraction and reduce product-induced cytotoxicity, potentially increasing yields.[9][10][11]
Downstream Processing
2.1. Broth Harvest and Biomass Removal
-
Objective: To separate the mycelial biomass from the culture broth containing this compound.
-
Protocol:
-
Cool the fermentation broth to 4-10°C to minimize product degradation.
-
Separate the biomass from the broth using continuous centrifugation or microfiltration.
-
The supernatant (clarified broth) is collected for further processing. The biomass may be subjected to an additional extraction step with a solvent like acetone to recover any cell-associated product.[8]
-
2.2. Solvent Extraction
-
Objective: To extract this compound from the clarified broth into an organic solvent.
-
Protocol:
-
Transfer the clarified broth to a liquid-liquid extraction vessel.
-
Extract the broth with an equal volume of chloroform.[1] Agitate vigorously for 30-60 minutes.
-
Allow the phases to separate. Collect the organic (chloroform) layer.
-
Repeat the extraction of the aqueous layer twice more with fresh chloroform to ensure complete recovery.
-
Pool the chloroform extracts.
-
2.3. Concentration
-
Objective: To reduce the volume of the organic extract and concentrate the crude this compound.
-
Protocol:
-
Concentrate the pooled chloroform extracts under reduced pressure using a rotary evaporator or a thin-film evaporator for larger volumes.
-
Evaporate to dryness to obtain a crude extract.
-
2.4. Hydrophobic Adsorption Chromatography
-
Objective: To capture this compound and remove highly polar impurities.
-
Protocol:
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol/water mixture).
-
Load the dissolved extract onto a column packed with Diaion HP-20 resin, pre-equilibrated with deionized water.
-
Wash the column with increasing concentrations of methanol in water to elute impurities.
-
Elute this compound with a higher concentration of methanol (e.g., 80-100% methanol).
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound and concentrate under reduced pressure.
-
2.5. Silica Flash Chromatography
-
Objective: To separate this compound from non-polar and closely related impurities.
-
Protocol:
-
Dissolve the concentrated eluate from the previous step in a minimal volume of a non-polar solvent (e.g., chloroform or dichloromethane).
-
Load the sample onto a large-scale flash chromatography column packed with silica gel.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., n-heptane or chloroform).
-
Monitor the elution using a UV detector and collect fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent.
-
2.6. Preparative Reversed-Phase HPLC (RP-HPLC)
-
Objective: A final polishing step to achieve high purity this compound.
-
Protocol:
-
Dissolve the partially purified this compound from the flash chromatography step in the mobile phase.
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water, often with an additive like 0.1% formic acid or TFA to improve peak shape.[12]
-
Monitor the elution at a suitable wavelength (e.g., 210 nm)[8] and collect the peak corresponding to this compound.
-
Pool the pure fractions.
-
2.7. Final Product Formulation
-
Objective: To obtain the final, stable this compound API.
-
Protocol:
-
Remove the organic solvent from the pooled HPLC fractions by evaporation.
-
Lyophilize the remaining aqueous solution to obtain this compound as a stable powder.
-
The final product should be stored under controlled conditions (e.g., -20°C, protected from light and moisture).
-
Data Presentation
The following table summarizes the expected outcomes of the large-scale purification process for this compound from a 1000 L fermentation broth.
| Purification Step | Total Volume (L) | Total this compound (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Broth | 950 | 500 | <1 | 100 | 100 |
| Chloroform Extract | 3000 | 475 | 5 | 95 | 95 |
| HP-20 Eluate | 50 | 428 | 30 | 90 | 85.5 |
| Silica Flash Eluate | 10 | 342 | 85 | 80 | 68.4 |
| Preparative HPLC Eluate | 20 | 274 | >98 | 80 | 54.7 |
| Final Lyophilized API | N/A | 260 | >99 | 95 | 52 |
Signaling Pathway
Terpenoids, the class of compounds to which this compound belongs, are known to exert their anticancer effects through various signaling pathways. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[13][14] this compound may inhibit one or more components of this pathway, leading to apoptosis of cancer cells.
Figure 2: Postulated mechanism of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The protocol described provides a robust and scalable framework for the large-scale purification of this compound. By employing a multi-step process involving extraction and various chromatographic techniques, it is possible to obtain a highly pure and stable API suitable for further development. The quantitative data presented in the tables offer a benchmark for process optimization and validation. Further studies may focus on refining each step to maximize yield and purity while minimizing cost and environmental impact.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polypeptide.com [polypeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. lcms.cz [lcms.cz]
- 13. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Terpentecin Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fermentative production of Terpentecin, a diterpenoid antibiotic with antitumor properties. The protocols are compiled from seminal research on the producing organisms, primarily Kitasatosporia griseola (also referred to as Streptomyces griseolosporeus) strain MF730-N6 and Streptomyces sp. strain S-464.
Introduction
This compound is a C20 diterpenoid antibiotic first isolated from the culture broth of Kitasatosporia griseola strain MF730-N6. It exhibits inhibitory activity against Gram-positive and Gram-negative bacteria and has demonstrated the ability to prolong the survival period of mice with various carcinomas. Subsequent research has identified other producing strains, such as Streptomyces sp. S-464, and has elucidated aspects of its biosynthetic pathway, which proceeds through the mevalonate (B85504) pathway to the precursor geranylgeranyl diphosphate (B83284) (GGDP). Fermentation studies have indicated that media composition, particularly the nitrogen source, is a critical factor in maximizing this compound titers. Specifically, complex natural nitrogen sources have been shown to support higher yields of this compound compared to synthetic media with inorganic nitrogen sources.
Fermentation Protocols
Successful production of this compound relies on a carefully executed multi-stage fermentation process, including strain maintenance, inoculum preparation, and controlled production fermentation.
Strain Maintenance and Inoculum Preparation
This protocol describes the preparation of a robust seed culture required to inoculate the main production fermenter.
Protocol 1: Seed Culture Development
-
Strain Activation: Aseptically transfer a lyophilized culture or a frozen stock of Kitasatosporia griseola MF730-N6 or Streptomyces sp. S-464 to an agar (B569324) slant containing a suitable maintenance medium (e.g., Yeast Extract-Malt Extract Agar or Oatmeal Agar). Incubate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Pre-Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Seed Medium with spores or a mycelial plug from the agar slant.
-
Incubation: Incubate the flask on a rotary shaker at 200-220 rpm and 28-30°C for 48-72 hours. This culture serves as the inoculum for the production stage.
Production Fermentation
This protocol outlines the conditions for the main fermentation stage aimed at maximizing this compound production.
Protocol 2: Production Stage Fermentation
-
Inoculation: Aseptically transfer the seed culture (typically 5-10% v/v) into a production fermenter containing the Production Medium.
-
Fermentation Parameters: Maintain the fermentation under the following controlled conditions:
-
Temperature: 28-30°C
-
pH: Maintain pH between 6.5 and 7.2.
-
Agitation: 200-400 rpm, depending on fermenter geometry and scale.
-
Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute).
-
-
Fermentation Duration: Conduct the fermentation for 5 to 7 days. Monitor the production of this compound periodically by taking samples for extraction and HPLC analysis.
-
Harvest: After the fermentation period, harvest the culture broth for extraction.
Media Formulations
The composition of the culture media is critical for cell growth and secondary metabolite production. The following tables detail recommended media for seed culture and final production.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen & Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Buffering Agent / Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Trace Element Source |
| CaCO₃ | 2.0 | Buffering Agent |
| pH | 7.0 - 7.2 | (Adjust before sterilization) |
Table 2: this compound Production Medium Composition
Based on findings that natural nitrogen sources enhance this compound titers.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 30.0 | Primary Carbon Source |
| Soybean Meal | 20.0 | Complex Nitrogen Source |
| Yeast Extract | 2.0 | Nitrogen & Growth Factor Source |
| NaCl | 2.0 | Osmotic Balance |
| K₂HPO₄ | 0.5 | Buffering Agent / Phosphorus Source |
| CaCO₃ | 3.0 | Buffering Agent |
| pH | 7.0 | (Adjust before sterilization) |
Visualization of Workflows and Pathways
Experimental Workflow
The overall process from strain activation to final product analysis follows a structured workflow.
Application Notes & Protocols for the Quantification of Terpentecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Terpentecin, a diterpenoid antitumor antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.
Introduction
This compound is a diterpene antibiotic with promising antitumor properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, manufacturing quality control, and preclinical and clinical development. This document outlines two robust analytical methods for the determination of this compound concentrations.
Chemical Structure of this compound:
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required. The protocol is based on general methods for terpenoid analysis and specific details from related compound analyses.[2][3][4]
Principle
Reversed-phase HPLC separates this compound from other components in the sample matrix based on its hydrophobicity. Quantification is achieved by detecting the analyte using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocol
2.2.1. Equipment and Materials
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for an HPLC-UV method for a similar analyte, as specific data for this compound is not available in the literature.[3]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[5][6]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing excellent specificity.
Experimental Protocol
3.2.1. Equipment and Materials
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: [M+H]⁺ > fragment ions (to be determined by infusion) IS: [M+H]⁺ > fragment ions (to be determined by infusion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
3.2.3. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol followed by water. Load the plasma sample, wash with a low-organic solvent mixture, and elute this compound and the IS with a high-organic solvent mixture. Evaporate the eluate and reconstitute as above.
3.2.4. Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the this compound standards.
Bioanalytical Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method according to regulatory guidelines.[7][8][9][10]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under tested conditions (freeze-thaw, short-term, long-term, post-preparative) |
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound by LC-MS/MS.
This compound Biosynthesis and Potential Signaling Pathway
Biosynthesis of this compound
This compound is biosynthesized from geranylgeranyl diphosphate (B83284) (GGDP) through a series of enzymatic reactions involving terpene synthases and P450-like hydroxylation proteins.[2][11]
Caption: Biosynthetic pathway of this compound.
Postulated Anticancer Signaling Pathway
While the specific molecular targets of this compound are not fully elucidated, many diterpenoid anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12][13][14][15] A plausible mechanism of action for this compound involves the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of apoptotic pathways.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terpentecin Topoisomerase II Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin is a diterpenoid antibiotic that has been identified as a topoisomerase II-targeting antitumor agent.[1] Type II topoisomerases (Topo II) are essential enzymes that modulate the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. These enzymes function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This mechanism makes Topo II a key target for cancer chemotherapy.
This compound belongs to a class of Topo II inhibitors known as "poisons." These agents stabilize the transient covalent complex formed between Topo II and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks, which ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[2]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against human topoisomerase II, with a focus on the DNA cleavage and decatenation assays.
Mechanism of Action of Topoisomerase II Poisons
The catalytic cycle of Topoisomerase II involves several key steps that can be inhibited. Topoisomerase II poisons, like this compound, interfere with the re-ligation step of the enzyme's action. This leads to an accumulation of the cleavage complex, where the enzyme is covalently bound to the 5' ends of the cleaved DNA. This is distinct from catalytic inhibitors, which might block ATP binding or the initial DNA cleavage step.
Caption: Mechanism of Topoisomerase II Inhibition by this compound.
Data Presentation
| Compound | Assay Type | Target | IC50 (µM) | Notes |
| This compound | DNA Cleavage | Topo IIα | User Determined | Concentration-dependent increase in linearized plasmid DNA. |
| DNA Decatenation | Topo IIα | User Determined | Inhibition of kDNA decatenation. | |
| Etoposide | DNA Cleavage | Topo IIα | ~50-100 | Literature values can vary based on assay conditions. |
| DNA Decatenation | Topo IIα | ~50-100 | Literature values can vary based on assay conditions. |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on Topoisomerase II activity. It is recommended to perform these assays with a known Topo II poison, such as Etoposide, as a positive control.
Protocol 1: Topoisomerase II DNA Cleavage Assay
This assay is particularly relevant for Topo II poisons like this compound as it directly measures the accumulation of the covalent cleavage complex. The assay uses a supercoiled plasmid DNA as a substrate. Stabilization of the cleavage complex by an inhibitor, followed by treatment with a denaturant (SDS) and a protease (Proteinase K), results in the linearization of the plasmid DNA, which can be visualized by agarose (B213101) gel electrophoresis.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Etoposide (positive control)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
5x DNA Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Experimental Workflow:
Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.
Procedure:
-
On ice, prepare a reaction master mix for the desired number of reactions. For a final volume of 20 µL per reaction:
-
x µL Nuclease-free water
-
2 µL 10x Topo II Assay Buffer
-
1 µL Supercoiled pBR322 DNA (e.g., 0.5 µg/µL)
-
(Adjust water volume to bring the final volume to 18 µL after adding the inhibitor and enzyme)
-
-
Aliquot 18 µL of the master mix into pre-chilled reaction tubes.
-
Add 1 µL of this compound at various concentrations to the respective tubes. Include the following controls:
-
No-Enzyme Control: Add 1 µL of solvent.
-
Enzyme-Only Control: Add 1 µL of solvent.
-
Solvent Control: Add 1 µL of the solvent used to dissolve this compound.
-
Positive Control: Add 1 µL of Etoposide at a known effective concentration.
-
-
To all tubes except the "No-Enzyme Control," add 1 µL of human Topoisomerase IIα (e.g., 2-5 units).
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS to each tube.
-
Add 2 µL of Proteinase K (20 mg/mL) to each tube to digest the enzyme.
-
Incubate at 55°C for 30-60 minutes.
-
Add 5 µL of 5x DNA Loading Dye to each reaction.
-
Load the entire sample onto a 1.0% agarose gel containing ethidium bromide in 1x TAE or TBE buffer.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light.
Data Analysis:
The formation of a linear DNA band (Form III) is indicative of Topo II poisoning. The amount of linear DNA should increase with higher concentrations of this compound. Quantify the intensity of the linear DNA band relative to the total DNA in each lane. Plot the percentage of linear DNA against the this compound concentration to determine the effective concentration range.
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Catalytic inhibitors will prevent this process. Topo II poisons may also show inhibitory activity in this assay.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (as in Protocol 1)
-
This compound stock solution
-
Etoposide (positive control)
-
5x Stop Buffer/Loading Dye (e.g., 25% glycerol, 0.125% bromophenol blue, 5% Sarkosyl)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
On ice, prepare a reaction master mix. For a final volume of 20 µL per reaction:
-
x µL Nuclease-free water
-
2 µL 10x Topo II Assay Buffer
-
1 µL kDNA (e.g., 0.2 µg/µL)
-
(Adjust water volume to bring the final volume to 18 µL after adding the inhibitor and enzyme)
-
-
Aliquot 18 µL of the master mix into pre-chilled reaction tubes.
-
Add 1 µL of this compound at various concentrations to the respective tubes. Include the same controls as in the cleavage assay.
-
Add 1 µL of human Topoisomerase IIα (e.g., 1-2 units) to all tubes except the "No-Enzyme Control."
-
Mix gently and incubate at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1.0% agarose gel in 1x TAE or TBE buffer.
-
Perform electrophoresis. Decatenated minicircles will migrate faster than the catenated kDNA, which remains in the well.
-
Stain the gel and visualize under UV light.
Data Analysis:
In the presence of an effective inhibitor, the amount of decatenated minicircles will be reduced. Quantify the intensity of the decatenated DNA band in each lane relative to the enzyme-only control to determine the percent inhibition. Plot the percent inhibition against the this compound concentration to calculate the IC50 value.
Conclusion
The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound against human topoisomerase II. The DNA cleavage assay is particularly recommended to confirm its mechanism as a Topo II poison. Due to the lack of readily available quantitative data for this compound, it is essential for researchers to perform dose-response experiments to determine its potency and optimal working concentrations for further studies in drug development.
References
Application Notes and Protocols for Assessing the In Vitro Antibacterial Activity of Terpentecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin is a diterpene antibiotic isolated from the genus Kitasatosporia.[1][2] It has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action of this compound is the inhibition of DNA synthesis, making it a compound of interest for further investigation as a potential antibacterial agent.[3]
These application notes provide a comprehensive guide to assessing the in vitro antibacterial activity of this compound. The protocols detailed below are standard methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and potential synergistic interactions with other antibiotics.
Data Presentation: Antibacterial Activity of this compound (Illustrative Data)
Note: The following data are illustrative and provided as a representative example of expected results from the described assays. Specific values for this compound should be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 2 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 16 | 64 | 4 | Bactericidal |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.8 | 4.2 |
| 4 | 8.5 | 4.8 | 3.9 | 3.1 |
| 8 | 9.1 | 4.2 | <3 (LOD) | <3 (LOD) |
| 24 | 9.5 | 4.0 | <3 (LOD) | <3 (LOD) |
| LOD: Limit of Detection |
Table 4: Synergy Testing of this compound in Combination with a Beta-Lactam Antibiotic against Pseudomonas aeruginosa ATCC 27853 (Illustrative Data)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) | FIC Index (FICI) | Interpretation |
| This compound | 32 | 8 | 0.25 | 0.5 | Synergy |
| Beta-Lactam | 16 | 4 | 0.25 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is described here.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria and broth, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity.
Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[4][5]
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile saline or PBS
-
Incubator (37°C)
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Caption: Workflow for MBC Determination.
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
TSA plates
-
Sterile saline or PBS
Protocol:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Set up flasks containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control without the drug.
-
Inoculate each flask with the standardized bacterial suspension.
-
Incubate the flasks at 37°C with agitation.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates and incubate for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curves.
Caption: Workflow for Time-Kill Kinetics Assay.
Synergy Assay (Checkerboard Method)
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[6]
Materials:
-
This compound stock solution
-
Stock solution of a second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Protocol:
-
Prepare serial two-fold dilutions of this compound along the rows of a 96-well plate.
-
Prepare serial two-fold dilutions of the second antibiotic along the columns of the same plate. This creates a matrix of different concentration combinations.
-
Inoculate the plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include appropriate controls for each drug alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B where FIC = MIC of drug in combination / MIC of drug alone.
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Caption: Workflow for Synergy Assay.
Mechanism of Action: Inhibition of DNA Synthesis
This compound has been shown to inhibit the incorporation of [14C]thymidine into the acid-insoluble material of E. coli cells, indicating its role as a DNA synthesis inhibitor.[3] This targeted action disrupts bacterial replication and leads to cell death.
Caption: this compound's Mechanism of Action.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kitasatospora fiedleri sp. nov., a novel antibiotic-producing member of the genus Kitasatospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Synergistic Antimicrobial Activity of Essential Oils and Cecropin A Natural Peptide on Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terpentecin and Related Diterpenoid Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the known information regarding Terpentecin's antimicrobial activity and mechanism of action. Given the scarcity of specific MIC data for this compound, this document also presents comparative MIC data for other structurally related and well-studied diterpenoid antibiotics. Furthermore, detailed protocols for determining the MIC of this compound or other novel antimicrobial compounds are provided, along with visualizations of the experimental workflow and its mechanism of action.
Data Presentation: Antimicrobial Activity of Diterpenoid Antibiotics
While specific MIC values for this compound are not widely reported, the following table summarizes the MIC values for several other diterpenoid compounds, offering a comparative perspective on the potential potency of this class of antibiotics against various bacterial and fungal pathogens.
| Diterpenoid Compound | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic Acid | Streptococcus mutans | 10 | [3] |
| Streptococcus salivarius | 100 | [3] | |
| Enterococcus faecalis | 200 | [3] | |
| Staphylococcus aureus | 25 | [4] | |
| Staphylococcus epidermidis | 25 | [4] | |
| Abietic Acid | Staphylococcus aureus (MSSA) | 8 - 60 | [1][5] |
| Staphylococcus aureus (MRSA) | 8 | [1][5] | |
| Staphylococcus epidermidis | 8 | [1] | |
| Escherichia coli | 3 - 11 | [6] | |
| Candida albicans | 20 - 39 | [6] | |
| Totarol (B1681349) | Staphylococcus aureus | 0.78 - 4 | [7][8] |
| Propionibacterium acnes | 0.39 | [8] | |
| Bacillus subtilis | 1.56 | [8] | |
| Gram-negative bacteria | 256 - 512 | [9] | |
| Carnosic Acid | Staphylococcus aureus (MRSA) | >100 | [10] |
| Klebsiella pneumoniae (MDR) | >100 | [10] | |
| Andrographolide | Staphylococcus aureus | 125 | [11] |
| Escherichia coli | 250 | [11] | |
| Pseudomonas aeruginosa | 250 | [11] | |
| Candida albicans | 250 | [12] | |
| Platensimycin | Staphylococcus aureus (MRSA) | 0.5 - 1 | [13][14] |
| Enterococcus faecium (VRE) | 0.1 | [13] | |
| Escherichia coli (wild-type) | >64 | [13] |
Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of DNA synthesis in bacterial cells.[2] At a concentration of 6.25 µg/mL, it was shown to inhibit the incorporation of [14C]thymidine into the acid-insoluble material of E. coli cells by 70% within 30 minutes, with little to no effect on the incorporation of precursors for RNA or protein synthesis.[2] This specific targeting of DNA replication is a key characteristic of its antimicrobial activity.
Diterpenoids as a class exhibit several mechanisms of antimicrobial action. Besides the inhibition of DNA synthesis, these compounds are known to disrupt the bacterial cell membrane and interfere with essential cellular processes. The lipophilic nature of many diterpenoids allows them to intercalate into the phospholipid bilayer of the cell membrane, leading to a loss of integrity, leakage of cellular components, and ultimately, cell death.
Below are diagrams illustrating the established mechanism of action for this compound and a generalized workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
References
- 1. Synergistic Effect of Abietic Acid with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity and mode of action of totarol against Staphylococcus aureus in carrot juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Review on the Antimicrobial Activity of Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-microbial efficacy among Andrographis Paniculata and Mimusops Elengi on oral microflora: An Experimental in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Platensimycin: A Selective FabF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Terpentecin Cytotoxicity Assays in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin is a diterpenoid antibiotic that has been identified as a promising anticancer agent. Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to DNA damage and subsequently induces programmed cell death (apoptosis) in cancer cells. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines and summarize available data on its efficacy.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by targeting DNA topoisomerase II. By inhibiting this enzyme, this compound prevents the re-ligation of double-strand DNA breaks, leading to the accumulation of DNA damage and cell cycle arrest, ultimately triggering apoptosis. The apoptotic cascade initiated by this compound is believed to involve the intrinsic (mitochondrial) pathway, characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and related terpenoid compounds in various cancer cell lines. It is important to note that direct IC50 values for this compound across a wide range of cell lines are not extensively published in publicly available literature. The data for related compounds are provided for comparative purposes and to suggest potential ranges of activity.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| α-Terpineol | MCF-7 (Breast) | MTT | 33.0 ± 5.4 µg/mL (~170 µM) | [1] |
Note: The cytotoxicity of this compound, a diterpenoid, may differ from the monoterpenoids listed. Further specific testing of this compound is required to establish its precise IC50 values.
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in complete medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.
-
-
Washing:
-
Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism and assay workflow.
Conclusion
This compound demonstrates potential as an anticancer agent through its inhibition of topoisomerase II and subsequent induction of apoptosis. The provided protocols for MTT and SRB assays offer robust methods for quantifying its cytotoxic effects in various cancer cell lines. Further research is warranted to establish a comprehensive profile of this compound's IC50 values across a broader range of cancers and to fully elucidate the specific signaling pathways involved in its mechanism of action.
References
Application Notes and Protocols for Studying the Effects of Terpenoid Compounds on Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the effects of novel compounds, exemplified by the study of terpenoids, on leukemia cell lines. While specific data on "Terpentecin" is not extensively available in public literature, this guide draws upon established methodologies and findings from research on structurally related triterpenes and other natural compounds that have demonstrated anti-leukemic activity. The protocols and data presentation formats outlined herein offer a robust framework for the preclinical evaluation of new chemical entities against leukemia.
The primary mechanisms of action for many anti-leukemic compounds involve the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Key areas of investigation include determining the cytotoxic concentration, quantifying the extent of apoptosis, and identifying the specific phase of cell cycle arrest. These investigations are crucial for understanding a compound's therapeutic potential and mechanism of action.
Data Presentation
Quantitative data from dose-response and apoptosis assays are critical for evaluating the efficacy of a test compound. The following tables provide a template for summarizing such data, based on representative findings for triterpenoid (B12794562) compounds tested against common leukemia cell lines.
Table 1: Cytotoxicity of Triterpenoid Compounds on Leukemia Cell Lines
| Compound | Cell Line | Concentration (µg/mL) | Cell Viability (%) |
| Compound A | K562 | 50 | 88.6 ± 0.40 |
| 100 | 24.3 ± 1.95 | ||
| HL60 | 50 | 88.35 ± 3.85 | |
| 100 | 85.15 ± 3.05[1] | ||
| Compound B | K562 | 50 | ~90 |
| 100 | ~92 | ||
| HL60 | 100 | 92.25 ± 0.25[1] |
Table 2: Apoptosis Induction in Leukemia Cell Lines by Triterpenoid Compounds
| Compound | Cell Line | Concentration (µg/mL) | Treatment Time (h) | Apoptosis (%) |
| Compound A | K562 | 25 | 24 | Increased vs. Control |
| 48 | Further Increase | |||
| HL60 | 100 | 24 | 5.54 ± 0.40 | |
| 48 | 67.08 ± 3.31[1] | |||
| Compound B | K562 | 50 | 24 | Increased vs. Control |
| 48 | Further Increase |
Table 3: Cell Cycle Analysis in K562 Leukemia Cells Treated with a Triterpenoid Derivative (T1m)
| Treatment | Concentration (µg/mL) | Exposure Time (h) | % Cells in Sub-G0 |
| Negative Control | - | 48 | Baseline |
| T1m | 19.5 (IC50) | 48 | 11.91 ± 1.04 |
| 39.0 | 48 | 27.47 ± 1.23[2] | |
| Positive Control | - | 48 | 32.60 ± 0.55[2] |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate assessment of a compound's biological activity.
Protocol 1: Cell Viability Assay (7-AAD Staining)
This protocol is for determining the percentage of viable cells after treatment with a test compound using 7-Aminoactinomycin D (7-AAD) staining and flow cytometry. 7-AAD is a fluorescent dye that intercalates into double-stranded DNA but is excluded by viable cells with intact membranes.
Materials:
-
Leukemia cell lines (e.g., K562, HL60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound analog)
-
Phosphate-Buffered Saline (PBS)
-
7-AAD staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed leukemia cells in a 24-well plate at a density of 2 x 10^5 cells per well in 1 mL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: After incubation, transfer the cells from each well to individual flow cytometry tubes.
-
Washing: Centrifuge the tubes at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 1 mL of cold PBS. Repeat the wash step.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of 7-AAD staining solution.
-
Incubation: Incubate the tubes for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the samples on a flow cytometer. The percentage of 7-AAD positive cells represents the non-viable cell population.[1][3]
Protocol 2: Apoptosis Assay (Annexin V-FITC and 7-AAD Staining)
This protocol quantifies the percentage of cells undergoing apoptosis using Annexin V-FITC and 7-AAD co-staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Leukemia cell lines (e.g., K562)
-
Complete culture medium
-
Test compound
-
PBS
-
Annexin V-FITC and 7-AAD apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 24-well plate and treat with the test compound at various concentrations for 18, 24, and 48 hours.[2]
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS as described in Protocol 1.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Protocol 3: Cell Cycle Analysis
This protocol evaluates the effect of a test compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562)
-
Complete culture medium
-
Test compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 12-well plate and treat with the test compound for 18, 24, and 48 hours.[2]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Visualizations
Diagrams are provided to visualize key cellular pathways and experimental workflows.
References
Terpentecin In Vivo Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpentecin is a diterpenoid antibiotic with antitumor properties, first isolated from Kitasatosporia sp.[1]. Early in vivo studies have demonstrated its potential as a therapeutic agent against certain types of cancer. This document provides a summary of the available data on this compound's in vivo efficacy and outlines generalized protocols for conducting similar preclinical animal studies. It is important to note that detailed quantitative data and specific experimental protocols from the original foundational studies are not extensively available in the public domain. The information presented here is based on the initial discovery and general practices in preclinical cancer research.
Summary of In Vivo Efficacy
The primary in vivo data for this compound comes from a 1985 study by Tamamura et al., which reported its activity in murine cancer models. The key finding was that this compound administration prolonged the survival of mice bearing three different types of tumors: Leukemia L-1210, P388 leukemia, and Ehrlich ascites carcinoma[1]. Specific quantitative data such as the dosage, administration route, and percentage increase in lifespan were not detailed in the available abstract of the publication.
Quantitative Data from Murine Cancer Models
| Animal Model | Cancer Type | Efficacy Outcome |
| Mice | Leukemia L-1210 | Prolonged survival period[1] |
| Mice | P388 Leukemia | Prolonged survival period[1] |
| Mice | Ehrlich Ascites Carcinoma | Prolonged survival period[1] |
Note: The table above summarizes the qualitative outcomes reported. Specific metrics such as median survival time, tumor growth inhibition, or optimal dosage are not available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for evaluating the in vivo antitumor activity of a compound like this compound in the reported murine models. These protocols are based on standard practices in preclinical oncology and should be adapted and optimized for specific experimental goals.
Protocol 1: Evaluation of this compound in a Murine Ascites Tumor Model (e.g., P388, L1210, or Ehrlich Ascites Carcinoma)
Objective: To determine the effect of this compound on the survival of mice bearing ascites tumors.
Materials:
-
This compound
-
Vehicle for solubilizing this compound (e.g., saline, PBS with a solubilizing agent)
-
Syngeneic mice (e.g., DBA/2 for P388 and L1210, Swiss albino for Ehrlich ascites)
-
P388, L1210, or Ehrlich ascites carcinoma cells
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound in an ascites tumor model.
Procedure:
-
Tumor Cell Implantation:
-
Harvest P388, L1210, or Ehrlich ascites carcinoma cells from a donor mouse or from in vitro culture.
-
Prepare a single-cell suspension in a suitable sterile medium.
-
Inject a predetermined number of viable tumor cells (e.g., 1 x 10^6 cells) intraperitoneally (i.p.) into the recipient mice. This is designated as Day 0.
-
-
Animal Grouping and Treatment:
-
On Day 1, randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare the appropriate dilutions of this compound in a sterile vehicle.
-
Administer the assigned treatment (this compound or vehicle) to each mouse according to the planned schedule (e.g., once daily for 5 days) and route (e.g., i.p. or intravenous).
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
Record the survival of each mouse. The primary endpoint is typically the day of death.
-
Calculate the median survival time (MST) and the percentage increase in lifespan (%ILS) for each treatment group compared to the vehicle control group.
-
%ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
-
Humane Endpoints:
-
Mice should be euthanized if they show signs of excessive distress, such as significant weight loss (>20%), inability to access food or water, or a moribund state, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound's antitumor activity has not been extensively elucidated in the available literature. As a diterpenoid antibiotic, it is plausible that it may interfere with essential cellular processes in cancer cells. Further research is required to identify its specific molecular targets and signaling pathways.
A generalized diagram illustrating potential anticancer drug mechanisms is provided below. The specific pathway for this compound remains to be determined.
Caption: Putative mechanism of action for an anticancer agent like this compound.
Disclaimer
The protocols and information provided in this document are intended for educational and informational purposes only. All animal experiments must be conducted in compliance with institutional, national, and international guidelines for the ethical use of animals in research and must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC). The lack of detailed published data on this compound necessitates careful dose-finding and toxicity studies prior to efficacy evaluation.
References
Application Notes and Protocols for the Synthesis of Novel Terpentecin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel analogues of Terpentecin, a clerodane diterpenoid with promising antitumor and antimicrobial activities. The protocols outlined below are intended to serve as a guide for the development of new therapeutic agents based on the this compound scaffold.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring clerodane diterpenoid that has demonstrated significant potential as both an anticancer and antimicrobial agent. Its complex molecular architecture presents a unique scaffold for the development of novel therapeutic derivatives. The clerodane class of diterpenes, to which this compound belongs, is known for a wide range of biological activities, making them attractive targets for medicinal chemistry research.[1][2][3][4] The development of novel this compound analogues is a promising strategy to enhance efficacy, improve selectivity, and overcome potential resistance mechanisms.
General Synthetic Strategies for this compound Analogues
The synthesis of this compound analogues can be approached through various strategies, including the total synthesis of the clerodane core or the semi-synthetic modification of a readily available starting material. A generalized workflow for the synthesis of novel analogues is presented below.
Caption: Generalized workflow for the synthesis and evaluation of novel this compound analogues.
Data Presentation: Biological Activity of Representative Clerodane Diterpenoid Analogues
While extensive data on novel synthetic this compound analogues is limited in the public domain, the following table summarizes the biological activities of several representative clerodane diterpenoids against various cancer cell lines and microbial strains. This data provides a valuable reference for the expected potency of newly synthesized compounds.
| Compound ID | Target Cell Line / Microbe | Activity Metric | Value | Reference |
| Anticancer Activity | ||||
| Tanshinone IIA | Lung cancer cells (PC9) | IC50 | Not specified, pathway modulation | [5] |
| Yunnancoronarin A | HeLa, SGC-7901 | IC50 | 6.58 µg/mL, 6.21 µg/mL | [5] |
| 7-ketoroyleanone | Topoisomerase I | IC50 | 2.8 µM | [5] |
| Sugiol | Topoisomerase I | IC50 | 4.7 µM | [5] |
| Crassifolin U | A549, MDA-MB-231, MCF-7, KB | IC50 | 0.45 µM, 0.43 µM, 0.44 µM, 0.42 µM | [5] |
| Clerodane Analogue 5 | H460 | % Inhibition | 46.0% at 0.3 µM | [6] |
| Clerodane Analogue 7 | H460 | % Inhibition | 42.2% at 0.3 µM | [6] |
| Clerodane Analogue 9 | H460 | % Inhibition | 51.1% at 0.3 µM | [6] |
| Nor-clerodane 4 | Ehrlich carcinoma | IC50 | 45.78 µM | [7] |
| Nor-clerodane 5 | Ehrlich carcinoma | IC50 | 16.78 µM | [7] |
| Nor-clerodane 6 | Ehrlich carcinoma | IC50 | 21.88 µM | [7] |
| Nor-clerodane 7 | Ehrlich carcinoma | IC50 | 43.43 µM | [7] |
| Antimicrobial Activity | ||||
| Clerodane Analogue 3 | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | [8] |
| Clerodane Analogue 5 | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | [8] |
| Clerodane Analogue 5 | Gram +ve bacteria | Zone of Inhibition | 10.8 mm at 50 µg/mL | [8] |
| Clerodane Analogue 5 | Gram -ve bacteria | Zone of Inhibition | 7.95 mm at 50 µg/mL | [8] |
Experimental Protocols
Representative Protocol for Analogue Synthesis: Modification of a Hydroxyl Group
This protocol describes a general method for the acylation of a hydroxyl group on the clerodane scaffold, a common step in generating a library of analogues.
-
Dissolution: Dissolve the starting clerodane diterpenoid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 equivalents) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Characterize the purified analogue by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogues (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized this compound analogues in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways Modulated by Clerodane Diterpenoids
Clerodane diterpenoids have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways. One of the key pathways implicated is the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.
Caption: Potential mechanism of action of this compound analogues via inhibition of the PI3K/Akt signaling pathway.
Inhibition of the PI3K/Akt pathway by this compound analogues can lead to decreased cell proliferation, survival, and growth in cancer cells.[5] This makes the PI3K/Akt pathway a key target for the development of novel anticancer therapies based on the clerodane scaffold. Further investigation into the specific molecular targets of novel analogues within this and other pathways is crucial for lead optimization.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and screening of clerodane diterpene analogues from 16 hydroxycleroda 3,13(14)-Z-diene 15,16-olide for potential anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Terpentecin Fermentation Technical Support Center
Welcome to the technical support center for Terpentecin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize the yield of this potent antitumor antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation in a question-and-answer format.
Q1: My Kitasatosporia griseolosporeus (or recombinant host) culture is growing, but the this compound yield is low or nonexistent. What are the primary factors to investigate?
A1: Low yield despite good biomass is a classic sign that primary metabolism is favored over secondary metabolism. This compound is a secondary metabolite, and its production is often triggered by specific cues or stress, typically during the stationary phase of growth.[1][2]
Here’s a checklist of primary factors to investigate:
-
Suboptimal Culture Conditions: Verify that the pH, temperature, and aeration (agitation speed) are within the optimal range for secondary metabolite production in your strain, which may differ from the optimal conditions for growth.[3][4]
-
Nutrient Limitation/Repression: High concentrations of readily available carbon or phosphate (B84403) sources can repress the genes in the this compound biosynthetic cluster.[5] Ensure your medium is designed to trigger, not inhibit, secondary metabolism.
-
Insufficient Precursor Supply: this compound is a diterpene derived from the mevalonate (B85504) pathway.[6] A bottleneck in the production of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP), is a common limiting factor.[7][8]
-
Genetic Instability: Streptomyces and related actinomycetes are known for genetic instability. Serial subculturing can lead to the loss of the biosynthetic gene cluster responsible for this compound production. Always start cultures from a verified, low-passage frozen stock.
Q2: How can I enhance the supply of the geranylgeranyl diphosphate (GGDP) precursor?
A2: Boosting the GGDP pool is a critical strategy for improving the yield of any diterpenoid, including this compound.[7]
-
Metabolic Engineering: Overexpress key genes in the native mevalonate pathway. In the producing organism, Kitasatosporia griseolosporeus, this involves genes for enzymes like GGDP synthase.[6] In recombinant hosts, the entire mevalonate or MEP pathway can be engineered for higher flux.[9]
-
Precursor Feeding: While technically challenging for GGDP, feeding earlier, more accessible precursors in the pathway could potentially increase the final concentration.
-
Eliminate Competing Pathways: Identify and knock out or down-regulate pathways that divert GGDP or its precursors away from this compound biosynthesis.
Q3: What are the optimal physical parameters (pH, temperature, aeration) for this compound fermentation?
A3: Optimal conditions are strain-specific, but general ranges for Streptomyces and related species provide a strong starting point.
-
Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production between 27-30°C.[3] Deviations can significantly reduce enzyme activity.[10]
-
pH: The optimal pH is typically in the neutral to slightly alkaline range (pH 7.0-8.0).[5][11] Metabolic activity can cause pH shifts, so monitoring and control using buffers (e.g., CaCO₃) or automated pH adjustment is crucial.[3]
-
Aeration: As aerobic bacteria, Streptomyces require sufficient dissolved oxygen. This is influenced by agitation speed (typically 150-250 rpm in shake flasks) and the volume of medium in the flask (a 1:5 ratio of medium to flask volume is common).[2][12][13] Inadequate aeration is a frequent cause of failed production.[3]
Q4: I'm using a recombinant E. coli host to produce this compound precursors and facing low yields. What should I check?
A4: Recombinant expression introduces a different set of challenges.
-
Codon Usage: Ensure the genes from the this compound biosynthetic cluster have been codon-optimized for E. coli to prevent translational stalling.
-
Promoter Strength & Induction: A very strong promoter can lead to the formation of insoluble, non-functional protein aggregates (inclusion bodies).[12] Optimize the inducer (e.g., IPTG) concentration. Sometimes, lower concentrations and lower temperatures (e.g., 18-25°C) post-induction can improve the yield of soluble, active enzymes.
-
Host Strain: Use an expression host like BL21(DE3), which is deficient in proteases that could degrade your heterologous enzymes.
-
Metabolic Burden: Expressing a large biosynthetic pathway places a significant metabolic load on the host, diverting resources from essential cellular processes. Balance pathway expression with host viability.
Q5: How is the this compound biosynthetic gene cluster (BGC) regulated?
A5: Most secondary metabolite BGCs in bacteria are tightly regulated.[14] Many clusters contain their own pathway-specific regulatory genes (e.g., activators or repressors).[15] Overexpressing a pathway-specific activator or knocking out a repressor are powerful metabolic engineering strategies that can dramatically increase yield.[16] These genes are often located within or adjacent to the BGC itself.
Quantitative Data Summary
The following tables summarize data from optimization experiments for the production of terpentetriene, a key intermediate in this compound biosynthesis, in an engineered E. coli host. This data illustrates the sensitivity of the fermentation process to key parameters.
Table 1: Effect of Glycerol Concentration on Terpentetriene Yield
| Glycerol Concentration (%) | Terpentetriene Yield (mg/L) |
| 0 | 35 ± 2 |
| 1 | 55 ± 3 |
| 2 | 48 ± 2 |
| 5 | 41 ± 3 |
| 10 | 36 ± 2 |
Data adapted from studies on recombinant diterpene production.
Table 2: Effect of IPTG Concentration on Terpentetriene Yield
| IPTG Concentration (mM) | Terpentetriene Yield (mg/L) |
| 0 | 5 ± 1 |
| 0.05 | 42 ± 3 |
| 0.1 | 50 ± 4 |
| 0.25 | 35 ± 2 |
| 0.5 | 28 ± 3 |
| 1.0 | 21 ± 2 |
Data highlights the importance of optimizing inducer concentration to avoid metabolic burden.
Visualizations: Pathways and Workflows
The following diagrams illustrate the this compound biosynthetic pathway and logical troubleshooting workflows.
Caption: Simplified biosynthetic pathway of this compound from GGDP.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
Protocol 1: Shake-Flask Fermentation of Kitasatosporia griseolosporeus
This protocol provides a general procedure for the cultivation of the native this compound producer.
1. Media Preparation:
-
Seed Medium (e.g., Tryptic Soy Broth - TSB): Prepare according to manufacturer's instructions.
-
Production Medium: A typical medium contains a complex carbon source (e.g., soluble starch, 20 g/L), a complex nitrogen source (e.g., soybean meal, 15 g/L), and salts (e.g., K₂HPO₄ 1 g/L, MgSO₄·7H₂O 1 g/L, NaCl 2 g/L, CaCO₃ 2 g/L).[5][17]
-
Sterilize media by autoclaving at 121°C for 20-25 minutes.[12]
2. Inoculum Preparation:
-
Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with spores or a mycelial plug from a fresh agar (B569324) plate of K. griseolosporeus.[18]
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours until dense growth is observed.[18]
3. Production Fermentation:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.[13][17]
-
Incubate at 28°C with shaking at 220 rpm for 7 to 10 days.[12]
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (mycelial dry weight) and this compound production.
Protocol 2: Extraction and Quantification of this compound
This protocol describes a general method for extracting and quantifying diterpenes like this compound from the fermentation broth.
1. Sample Preparation & Extraction:
-
Separate the mycelia from the fermentation broth (e.g., 20 mL) by centrifugation or filtration.[3]
-
The original isolation method for this compound involved extracting the entire culture broth with chloroform.[19] Alternatively, extract the supernatant and the mycelia separately.
-
Supernatant Extraction: Extract the filtered broth with an equal volume of an organic solvent like ethyl acetate (B1210297) or chloroform. Repeat 2-3 times.
-
Mycelial Extraction: Extract the mycelial pellet with methanol (B129727) to lyse the cells and solubilize intracellular product. Centrifuge to remove cell debris.
-
Pool the organic extracts (and the methanol extract if performed separately) and evaporate to dryness under reduced pressure.
2. Quantification by HPLC:
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[20][21]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% formic acid) is typically effective for separating diterpenes.
-
Detection: Use a Diode Array Detector (DAD) or UV detector. The specific wavelength for this compound should be determined from its UV spectrum.
-
Quantification: Calculate the concentration of this compound by comparing the peak area from the sample to a standard curve generated with a purified this compound standard.[20]
-
References
- 1. Biosynthesis and yield improvement strategies of fengycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. KEGG PATHWAY Database [genome.jp]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 | PLOS One [journals.plos.org]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Transcriptional Architecture of Bacterial Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. phcogres.com [phcogres.com]
improving the efficiency of Terpentecin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Terpentecin extraction.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for extracting this compound?
A1: The traditional method for this compound isolation involves solvent extraction from the culture broth of Kitasatosporia sp. (strain MF730-N6). The antibiotic is typically extracted using chloroform (B151607), followed by purification steps involving column chromatography with silica (B1680970) gel and Diaion HP-20.[1] Final purification can be achieved using high-performance liquid chromatography (HPLC).[1][2]
Q2: Which solvents are most effective for this compound extraction?
A2: Chloroform has been successfully used for the extraction of this compound.[1][2] Generally, for diterpenes like this compound, which are considered non-polar to moderately polar, other effective solvents include ethanol (B145695), methanol, hexane (B92381), and acetone.[3][4] The choice of solvent is a critical parameter that influences the extraction efficiency.[4]
Q3: What are some modern techniques that can improve extraction efficiency?
A3: Modern, non-conventional extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods.[4] These techniques can lead to reduced extraction times, lower solvent consumption, and higher yields.[4]
Q4: What key parameters should be optimized to maximize the yield of this compound?
A4: To maximize the yield, several parameters should be systematically optimized. These include:
-
Extraction Time: Longer durations can increase yield, but also risk compound degradation.[4]
-
Temperature: Higher temperatures can improve extraction efficiency, but excessive heat can degrade the target compound.[4] Low-temperature ultrasonic extraction has been shown to improve yields for some terpenes.[5]
-
Solvent Selection: The ideal solvent should have a high affinity for this compound while minimizing the co-extraction of impurities.[4]
-
pH: For microbial cultures, maintaining optimal pH is crucial for both production and extraction.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Cell Lysis: The extraction solvent is not effectively penetrating the microbial cells to release the compound. 2. Suboptimal Solvent Choice: The solvent used may have low affinity for this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions are not sufficient to extract the majority of the compound. 4. Degradation of this compound: High temperatures or prolonged exposure to certain conditions may be degrading the product.[4][5] | 1. Mechanical Disruption: Introduce a cell disruption step (e.g., sonication, bead beating) before solvent extraction. 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., chloroform, ethanol, hexane).[3][4] 3. Parameter Optimization: Systematically optimize extraction time and temperature. Consider using UAE or MAE to enhance efficiency.[4] 4. Temperature Control: Use a lower extraction temperature, especially if using methods like Soxhlet. Consider low-temperature ultrasonic extraction.[5] |
| Co-extraction of Impurities | 1. Low Solvent Selectivity: The chosen solvent is extracting a wide range of other compounds along with this compound. 2. Complex Culture Medium: The fermentation broth contains numerous components that are co-extracted. | 1. Solvent System Modification: Use a multi-solvent system or perform a sequential extraction with solvents of different polarities. 2. Pre-extraction Cleanup: Consider a pre-extraction step to remove highly polar or non-polar impurities from the broth. 3. Chromatographic Purification: Employ multi-step purification using different chromatography techniques (e.g., silica gel, then reverse-phase HPLC).[1][2] |
| Difficulty in Final Purification | 1. Presence of Structurally Similar Compounds: Impurities may have similar chemical properties to this compound, making separation difficult. 2. Suboptimal Chromatography Conditions: The mobile phase, stationary phase, or gradient in HPLC may not be optimized. | 1. High-Resolution Chromatography: Use high-performance liquid chromatography (HPLC) with a high-resolution column. Preparative TLC can also be an effective step.[2] 2. Method Development: Systematically optimize the HPLC method, including the mobile phase composition, flow rate, and temperature. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Culture Broth
This protocol is based on the methods described for the initial isolation of this compound.[1][2]
-
Harvesting: Centrifuge the culture broth from Kitasatosporia sp. to separate the mycelium from the supernatant.
-
Extraction:
-
Combine the mycelium and supernatant.
-
Add an equal volume of chloroform to the culture broth in a separatory funnel.
-
Shake vigorously for 15-20 minutes and allow the layers to separate.
-
Collect the lower organic (chloroform) layer.
-
Repeat the extraction of the aqueous layer twice more with fresh chloroform.
-
Combine all the chloroform extracts.
-
-
Concentration: Evaporate the combined chloroform extracts to dryness under reduced pressure using a rotary evaporator.
-
Purification (Column Chromatography):
-
Dissolve the dried extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the positive fractions and concentrate them.
-
-
Final Purification (HPLC):
-
Dissolve the partially purified extract in a suitable solvent (e.g., acetonitrile).
-
Purify the sample using a preparative reverse-phase HPLC system.[2]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This is a general protocol for improving the extraction of diterpenes.[4][5]
-
Preparation: Place the microbial biomass or culture broth in a beaker.
-
Solvent Addition: Add the selected extraction solvent (e.g., ethanol or chloroform) to the beaker.
-
Sonication:
-
Insert an ultrasonic probe into the mixture.
-
For temperature-sensitive compounds, place the beaker in an isotherm bath set to a low temperature (e.g., -10°C to 20°C).[5]
-
Apply ultrasound for a specified duration (e.g., 30 minutes) with pulsations to prevent overheating.
-
-
Separation: After sonication, separate the solvent extract from the solid material by centrifugation or filtration.
-
Concentration and Purification: Proceed with the concentration and purification steps as described in Protocol 1.
Data Summary
Table 1: Comparison of Terpenoid Extraction Techniques
| Extraction Method | General Principle | Advantages | Disadvantages | Reference |
| Solvent Extraction | Dissolving target compounds in a suitable solvent. | Simple, widely applicable. | Can be time-consuming, may require large solvent volumes. | [3] |
| Steam Distillation | Separation of volatile compounds by passing steam through the material. | Effective for volatile terpenes. | Not suitable for non-volatile compounds, risk of thermal degradation. | [3] |
| Ultrasound-Assisted Extraction (UAE) | Use of sound waves to enhance diffusion of compounds into the solvent. | Reduced extraction time, lower solvent consumption, higher yields. | Requires specialized equipment. | [4] |
| Microwave-Assisted Extraction (MAE) | Use of microwaves to heat the material and solvent mixture. | Faster extraction, reduced solvent use. | Potential for thermal degradation if not controlled. | [4][7] |
Table 2: Fermentation Parameter Optimization for a this compound Precursor (Terpentetriene) in E. coli
| Parameter | Condition | Resulting Titer (mg/L) | Reference |
| IPTG Concentration | 0.1 mM | 50 ± 4 | [8] |
| 0.5 mM | ~30 (estimated from graph) | [8] | |
| Fermentation Time | 5 days | ~55 (estimated from graph) | [8] |
| 7 days | 66 ± 4 | [8] |
Visual Guides
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 6. Impact of Culture Condition Modulation on the High-Yield, High-Specificity, and Cost-Effective Production of Terpenoids from Microbial Sources: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Plant to Product: A Deep Dive into Terpene Extraction Processes [greenskybio.com]
- 8. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with Terpentecin in assays
Welcome to the technical support center for Terpentecin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid antibiotic with antitumor properties.[1][2] Its primary mechanism of action is the inhibition of DNA synthesis.[3] It functions as a topoisomerase II inhibitor, an enzyme crucial for managing DNA topology during replication and transcription.[1][4] By targeting topoisomerase II, this compound can induce DNA damage in cancer cells, leading to apoptosis.
Q2: What are the primary challenges when working with this compound in assays?
The main challenge researchers face with this compound is its poor aqueous solubility. Like many diterpenoids, it is largely insoluble in water and aqueous buffers, which can lead to precipitation and inaccurate results in biological assays.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is also expected to be soluble in other organic solvents such as ethanol (B145695), chloroform, and diethyl ether.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Problem: Precipitation observed when preparing this compound stock solution.
-
Solution 1: Use the correct solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5]
-
Solution 2: Ensure the use of anhydrous solvent. Water contamination in the solvent can significantly reduce the solubility of hydrophobic compounds like this compound. Use fresh, anhydrous DMSO.
-
Solution 3: Gentle warming and sonication. To aid dissolution, gently warm the solution in a water bath (37-50°C) or sonicate for a short period. Avoid excessive heat to prevent compound degradation.
Problem: this compound precipitates out of solution when diluted into aqueous assay media.
-
Solution 1: Minimize the final DMSO concentration. While DMSO is an excellent solvent for the stock solution, high concentrations can be toxic to cells and cause the compound to precipitate upon dilution. Aim for a final DMSO concentration of less than 0.5% in your assay.
-
Solution 2: Perform serial dilutions in DMSO. Instead of a single large dilution into your aqueous buffer, perform intermediate serial dilutions of your high-concentration stock in DMSO first. Then, add the final, lower concentration DMSO-stock to the aqueous medium with rapid mixing.
-
Solution 3: Lower the final concentration of this compound. If precipitation persists, it may be necessary to work with a lower final concentration of the compound in your assay.
-
Solution 4: Consider co-solvents or formulation enhancers. For particularly sensitive assays or in vivo studies, consider using a co-solvent like ethanol in combination with DMSO, or explore the use of solubility-enhancing excipients such as cyclodextrins or surfactants.
Quantitative Solubility Data
While specific experimental solubility data for this compound is limited in publicly available literature, the following table provides calculated concentrations for preparing stock solutions in DMSO based on its molecular weight (364.44 g/mol ), as derived from supplier information.
| Concentration (mM) | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 | 1 | 2.74 |
| 5 | 1 | 0.55 |
| 10 | 1 | 0.27 |
| 50 | 1 | 0.05 |
| 1 | 5 | 13.72 |
| 5 | 5 | 2.74 |
| 10 | 5 | 1.37 |
| 50 | 5 | 0.27 |
| 1 | 10 | 27.44 |
| 5 | 10 | 5.49 |
| 10 | 10 | 2.74 |
| 50 | 10 | 0.55 |
Data calculated based on information from MedKoo Biosciences.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) and place it in a sterile vial.
-
Calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L)) For 1 mg of this compound (MW = 364.44 g/mol ) to make a 10 mM (0.01 M) solution: Volume = 0.001 g / (364.44 g/mol * 0.01 mol/L) = 0.000274 L = 274 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Performing a Cell-Based Cytotoxicity Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value of this compound.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: this compound's mechanism of action via Topoisomerase II inhibition.
References
- 1. This compound and ECT4B, new family of topoisomerase II targeting antitumor antibiotics produced by Streptomyces: producing organism, fermentation and large scale purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Terpentecin In Vitro Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the in vitro stability and degradation of Terpentecin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a diterpenoid and a carbocyclic antibiotic.[1] It has been isolated from Kitasatosporia and Streptomyces and is known for its antitumor properties.[1][2] Its molecular formula is C20H28O6.[2]
Q2: What are the primary factors that can influence the in vitro stability of this compound?
While specific stability data for this compound is not extensively published, the stability of diterpenoids and other pharmaceutical compounds is generally affected by several key factors:
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[3][4]
-
pH: The stability of a compound can be highly dependent on the pH of the solution, with acidic or basic conditions often promoting hydrolysis or other degradation reactions.[3][4]
-
Light Exposure: Many complex organic molecules are susceptible to photodegradation, especially when exposed to UV light.[3][4]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[4][5]
-
Enzymatic Degradation: If working with cell lysates, microsomes, or other biological matrices, enzymatic activity can lead to metabolic degradation of the compound.[4]
Q3: What analytical methods are recommended for monitoring the stability of this compound and detecting its degradation products?
To monitor the stability of this compound and identify potential degradation products, the following analytical techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for separating and quantifying a parent compound and its degradation products.[5][6][7] A stability-indicating HPLC method should be developed to ensure that the peaks of the degradation products are well-resolved from the parent this compound peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly powerful for identifying the structures of unknown degradation products by providing molecular weight and fragmentation data.[6][8]
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in aqueous solution.
Q: I am observing a rapid decrease in the concentration of my stock solution of this compound. What could be the cause and how can I troubleshoot this?
A: Rapid loss of potency is likely due to chemical instability. Consider the following troubleshooting steps:
-
Check the pH of your solvent: this compound's structure contains functional groups that could be susceptible to acid or base hydrolysis. Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9) to assess the pH-stability profile.
-
Control the Temperature: Store stock solutions at lower temperatures (e.g., 4°C or -20°C). Perform a temperature stress study by incubating aliquots at different temperatures (e.g., room temperature, 37°C, 50°C) to understand the thermal liability.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before each experiment. If storage is necessary, validate the storage conditions.
Issue 2: Appearance of unknown peaks in HPLC chromatograms after incubation.
Q: After incubating this compound in my experimental medium, I see several new peaks in my HPLC analysis. How can I identify if these are degradation products?
A: The appearance of new peaks suggests that this compound is degrading. Here is a systematic approach to investigate this:
-
Perform Forced Degradation Studies: To intentionally generate degradation products, expose this compound to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agent (e.g., 3% H2O2), heat, and light.[7] This will help in confirming if the unknown peaks correspond to degradation products.
-
Utilize LC-MS for Identification: Analyze the samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. By comparing the mass of these peaks to that of the parent this compound, you can propose molecular formulas for the degradation products and infer the type of chemical modification (e.g., hydrolysis, oxidation).[8]
-
Evaluate Blank Samples: Ensure that the new peaks are not artifacts from the matrix or solvent by running control samples (medium without this compound) under the same conditions.
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % this compound Remaining (pH 3.0) | % this compound Remaining (pH 5.0) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 98.5 | 99.1 | 92.3 |
| 6 | 85.1 | 96.2 | 97.8 | 78.5 |
| 12 | 72.4 | 93.1 | 95.5 | 60.1 |
| 24 | 55.8 | 88.5 | 91.2 | 42.7 |
Table 2: Hypothetical Temperature and Light Stability of this compound in pH 7.4 Buffer
| Condition | Time (hours) | % this compound Remaining |
| 4°C, Dark | 24 | 99.5 |
| 4°C, Dark | 72 | 98.8 |
| Room Temp, Dark | 24 | 96.3 |
| Room Temp, Dark | 72 | 90.1 |
| Room Temp, Light | 24 | 85.4 |
| Room Temp, Light | 72 | 65.2 |
| 37°C, Dark | 24 | 91.2 |
| 37°C, Dark | 72 | 78.9 |
Experimental Protocols
Protocol 1: General In Vitro Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol.
-
Preparation of Incubation Solutions: Dilute the this compound stock solution into the desired aqueous buffers (e.g., phosphate-buffered saline at various pH values) or cell culture media to a final concentration (e.g., 10 µM).
-
Incubation: Incubate the solutions under different conditions (e.g., 37°C, room temperature, protected from light).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and quench enzymatic reactions.
-
Sample Processing: Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the peak area of this compound at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the zero-hour time point.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Troubleshooting workflow for unexpected degradation of this compound.
References
- 1. This compound | C20H28O6 | CID 127568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allanchem.com [allanchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting Terpentecin cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terpentecin cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid antibiotic with antitumor properties.[1] It functions as a topoisomerase II inhibitor. Topoisomerase II is an essential enzyme involved in DNA replication and the organization of chromosomes. By inhibiting this enzyme, this compound causes DNA strand breaks, which can trigger programmed cell death (apoptosis) in cancer cells.
Q2: Which cancer cell lines are known to be sensitive to this compound?
Studies have shown that this compound is effective in prolonging the survival of mice with leukemia L-1210, P388, and Ehrlich ascites carcinoma, indicating its activity against these cancer cell types.[1]
Q3: What are the common assays used to measure this compound cytotoxicity?
Commonly used methods to assess the cytotoxicity of compounds like this compound include tetrazolium-based colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Troubleshooting Guide for this compound Cytotoxicity Assay Variability
High variability in cytotoxicity assay results is a common challenge. Below are specific issues you might encounter and steps to resolve them.
| Issue | Potential Causes | Troubleshooting Solutions |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting Errors: Inaccurate or inconsistent volumes of cells, this compound, or assay reagents. 3. Edge Effects: Increased evaporation in the outer wells of the plate. 4. Cell Clumping: Aggregates of cells lead to uneven exposure to the compound and reagents. | 1. Ensure the cell suspension is homogeneous by gently swirling before and during plating. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even settling. 2. Calibrate pipettes regularly. Use appropriate pipetting techniques and ensure tips are properly fitted. 3. Avoid using the outer wells for experimental samples. Fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity. 4. Ensure a single-cell suspension is achieved before plating by gentle trituration or using a cell strainer if necessary. |
| Low viability in untreated control wells | 1. Unhealthy Cells: Cells may be in a poor condition before the assay. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. 4. High Cell Density: Over-confluent cells can lead to nutrient depletion and cell death. | 1. Use cells that are in the exponential growth phase and within a low passage number. 2. Regularly test for contamination and practice good aseptic technique. 3. Include a vehicle control (media with the same concentration of solvent used for this compound) to assess solvent toxicity. Ensure the final solvent concentration is low (typically ≤0.5%). 4. Optimize cell seeding density to ensure cells are not over-confluent at the end of the assay. |
| Inconsistent IC50 values between experiments | 1. Variability in Cell Passage Number: Cells can change their characteristics over time in culture. 2. Different Reagent Lots: Variations between batches of media, serum, or assay reagents. 3. Inconsistent Incubation Times: Differences in the duration of cell treatment or assay development. 4. Instrument Variability: Fluctuations in incubator CO2 levels, temperature, or plate reader performance. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Test new lots of reagents before use in critical experiments and purchase in larger batches when possible. 3. Standardize all incubation times and adhere strictly to the protocol. 4. Regularly maintain and calibrate laboratory equipment. |
| High background in assay readings | 1. Reagent Contamination: Microbial contamination of assay reagents. 2. Compound Interference: this compound may directly react with the assay reagent. 3. Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): Crystals are not fully dissolved before reading the plate. | 1. Use sterile technique when handling all reagents. 2. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent. 3. Ensure complete solubilization by vigorous mixing or shaking of the plate after adding the solubilization buffer. Visually inspect the wells before reading. |
Data Presentation
While specific IC50 values for this compound are not widely available in the public literature and need to be determined experimentally, the following table provides a template for presenting such data once obtained.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| L-1210 (Murine Leukemia) | To be determined | To be determined |
| P388 (Murine Leukemia) | To be determined | To be determined |
| Ehrlich Ascites Carcinoma | To be determined | To be determined |
| Other Cell Line of Interest | To be determined | To be determined |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well flat-bottom sterile cell culture plates
-
Appropriate cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Signaling Pathway for Topoisomerase II Inhibitor-Induced Apoptosis
Caption: Intrinsic apoptosis pathway initiated by a topoisomerase II inhibitor.
References
strategies to reduce off-target effects of Terpentecin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Terpentecin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a diterpenoid natural product isolated from Kitasatospora sp. with antitumor properties[1][2]. Its mechanism of action involves the inhibition of the Y-box binding protein 1 (YB-1)[3][4]. YB-1 is a multifunctional protein implicated in the regulation of transcription and translation, and its overexpression is associated with tumor progression and drug resistance[3][4].
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target activities can be hypothesized based on its chemical structure and the nature of its primary target. As a diterpenoid, it may interact with other enzymes involved in isoprenoid biosynthesis[5][6][7]. Furthermore, given that YB-1 is an RNA/DNA binding protein, this compound could potentially interact with other proteins that have similar structural motifs for nucleic acid binding.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is a critical aspect of using small molecule inhibitors.[8] Here are several strategies:
-
Perform a dose-response analysis: A clear correlation between the concentration of this compound and the observed biological effect suggests a specific interaction[9]. Off-target effects often occur at higher concentrations[9].
-
Conduct a rescue experiment: If possible, overexpressing YB-1 in your cells could rescue the phenotype induced by this compound, providing strong evidence for on-target activity[8].
-
Use orthogonal approaches: Employ techniques like siRNA or shRNA to knockdown YB-1. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects or other experimental variables.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cellular Toxicity at Low Concentrations | 1. Potent off-target cytotoxic effects. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a comprehensive cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold in your specific cell line. 2. Conduct functional assays at concentrations well below the cytotoxic level. 3. Ensure the final concentration of the solvent is non-toxic (typically <0.5% for DMSO)[8]. |
| Inconsistent Results Between Experiments | 1. Degradation of this compound stock solution. 2. Inconsistent cell culture conditions (e.g., passage number, cell density). 3. Variability in inhibitor concentration due to solubility issues. | 1. Prepare fresh aliquots of this compound from a solid stock for each experiment and store them properly (see storage recommendations below). 2. Maintain a consistent cell passage number and seeding density for all experiments[8]. 3. Visually inspect for any precipitation in your working solutions. |
| Observed Phenotype Does Not Align with Known YB-1 Function | 1. The phenotype is a result of an off-target effect. 2. The role of YB-1 in your specific cellular context is not fully understood. | 1. Implement the strategies outlined in FAQ #3 to differentiate on-target from off-target effects. 2. Consult the literature for diverse functions of YB-1 that might explain the observed phenotype. |
Strategies to Reduce Off-Target Effects
Several rational approaches can be employed to minimize the off-target effects of this compound in your experiments.
Rational Drug Design and Analog Synthesis
One of the primary strategies to mitigate off-target effects is through rational drug design, which involves modifying the chemical structure of the lead compound to improve its selectivity[10][11][12][13][14][15].
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the chemical moieties crucial for YB-1 inhibition versus those that contribute to off-target binding.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to predict how modifications to the this compound structure will affect its binding to YB-1 and potential off-target proteins[12].
Here is a hypothetical table summarizing SAR data for this compound analogs, which would be generated from such studies:
| Analog | Modification | YB-1 IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| This compound | - | 50 | 500 | 10 |
| Analog A | Modification at C-3 hydroxyl | 75 | >10,000 | >133 |
| Analog B | Modification of the epoxide ring | 200 | 600 | 3 |
| Analog C | Alteration of the octahydronaphthalene core | >10,000 | >10,000 | - |
Experimental Approaches
In addition to chemical modifications, several experimental strategies can help reduce the impact of off-target effects.
-
High-Throughput Screening (HTS): Screen a library of this compound analogs against the target (YB-1) and a panel of potential off-target proteins to identify the most selective compounds[10].
-
Genetic and Phenotypic Screening: Use techniques like CRISPR-Cas9 or RNA interference to identify genes that, when knocked out or silenced, confer resistance or sensitivity to this compound. This can help elucidate the pathways affected by both on-target and off-target interactions[10].
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the 2x this compound dilutions. Also, include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot to Confirm YB-1 Pathway Modulation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against YB-1, downstream targets of YB-1, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control to assess changes in protein levels.
Visualizations
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H28O6 | CID 127568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [facultyprofiles.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to improve drug selectivity? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Terpentecin Resistance in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Terpentecin in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diterpenoid antibiotic that has been shown to inhibit bacterial growth by targeting DNA synthesis.[1] Specifically, it has been observed to inhibit the incorporation of [14C]thymidine into the acid-insoluble material of Escherichia coli cells, suggesting interference with DNA replication.[1] This inhibition of a fundamental cellular process is key to its antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Q2: What are the likely mechanisms by which bacteria can develop resistance to this compound?
While specific resistance mechanisms to this compound are not yet extensively documented, based on known antibiotic resistance patterns, bacteria may develop resistance through one or more of the following mechanisms:[3][4]
-
Target Modification: Mutations in the bacterial genes encoding the target proteins of this compound (likely involved in DNA synthesis) can alter the binding site, reducing the antibiotic's efficacy.[4][5]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of degrading or modifying the this compound molecule, rendering it inactive.[6]
-
Active Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[7][8]
-
Reduced Permeability: Alterations in the bacterial cell membrane, such as changes in porin channels in Gram-negative bacteria, can limit the influx of this compound into the cell.[1][9]
Q3: My experimental results show a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain. What could be the cause?
A significant increase in the MIC suggests the development of resistance. This could be due to spontaneous mutations in the bacterial genome or the acquisition of resistance genes through horizontal gene transfer.[3][4] It is crucial to verify this by re-testing and then proceeding to investigate the underlying resistance mechanism.
Q4: How can I confirm if my bacterial strain has developed resistance to this compound?
Confirmation of resistance is typically achieved through standardized antimicrobial susceptibility testing (AST) methods. The most common quantitative method is determining the Minimum Inhibitory Concentration (MIC) through broth microdilution or agar (B569324) dilution assays.[2][10] A consistent and significant increase in the MIC value compared to a susceptible control strain indicates the development of resistance.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected MIC Values
Symptoms:
-
High variability in MIC values across replicate experiments.
-
Unexpectedly high or low MIC values for control strains.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inoculum Preparation Error | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. |
| Media Quality Issues | Use fresh, properly prepared Mueller-Hinton broth or agar. Ensure the pH and cation concentrations are within the recommended ranges. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound and store them at the recommended temperature in appropriate solvents. Verify the concentration of the stock solution. |
| Incubation Conditions | Ensure consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for broth microdilution).[3] |
| Contamination | Check for contamination in the bacterial culture, media, or antibiotic solutions. |
Issue 2: Suspected Efflux Pump-Mediated Resistance
Symptoms:
-
A moderate increase in MIC values.
-
Cross-resistance to other structurally unrelated antibiotics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected efflux pump-mediated resistance.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the susceptibility of a bacterial strain to an antimicrobial agent.[2][10]
Materials:
-
Susceptible and potentially resistant bacterial strains.
-
Mueller-Hinton Broth (MHB).
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in MHB across the wells of the 96-well plate. The concentration range should bracket the expected MIC.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Induction of this compound Resistance in Vitro by Serial Passage
This protocol describes a method to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of an antibiotic.[11]
Materials:
-
Susceptible bacterial strain.
-
Liquid growth medium (e.g., MHB).
-
This compound stock solution.
-
Sterile culture tubes or a 96-well plate.
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible strain using Protocol 1.
-
Sub-MIC Culture: Inoculate the bacterial strain into a culture medium containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Serial Passage:
-
Incubate the culture until turbidity is observed.
-
Transfer an aliquot of this culture to a fresh medium containing a two-fold higher concentration of this compound.
-
Repeat this process, doubling the this compound concentration with each passage, for a predetermined number of passages or until significant growth is observed at higher concentrations.
-
-
Isolation and Characterization:
-
Plate the culture from the highest tolerated this compound concentration onto antibiotic-free agar to isolate single colonies.
-
Confirm the resistance of the isolated colonies by re-determining the MIC.
-
Perform genetic analysis (e.g., sequencing of target genes) to identify mutations responsible for resistance.[12]
-
Potential Signaling Pathways in this compound Resistance
The development of resistance to this compound likely involves the alteration of specific cellular signaling and metabolic pathways. Below are diagrams illustrating hypothetical pathways based on known antibiotic resistance mechanisms.
Caption: Target modification as a mechanism of this compound resistance.
Caption: Efflux pump-mediated resistance to this compound.
Data Presentation
Table 1: Hypothetical MIC Values for this compound against Susceptible and Resistant S. aureus
This table provides an example of how to present quantitative data for MIC values. Actual values would need to be determined experimentally.
| Strain | Resistance Status | This compound MIC (µg/mL) | Fold Change in MIC |
| S. aureus ATCC 29213 | Susceptible | 0.5 | - |
| S. aureus TR-01 | Resistant (Lab-induced) | 16 | 32x |
| S. aureus TR-02 | Resistant (Lab-induced) | 32 | 64x |
Table 2: Representative MIC Breakpoints for Common Antibiotics
This table provides context for interpreting MIC values. Breakpoints for this compound would need to be established through clinical and microbiological studies.
| Antibiotic | Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Oxacillin | S. aureus | ≤ 2 | - | ≥ 4 |
| Gentamicin | E. coli | ≤ 4 | 8 | ≥ 16 |
| Ciprofloxacin | E. coli | ≤ 1 | 2 | ≥ 4 |
Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental work should be conducted in accordance with appropriate laboratory safety guidelines and standard protocols.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acquired Bacterial Resistance to Antibiotics and Resistance Genes: From Past to Future | MDPI [mdpi.com]
- 5. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Refining Purification Methods for High-Purity Terpentecin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for the high-purity diterpenoid antibiotic, Terpentecin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from a fermentation broth?
A1: The purification of this compound from a Kitasatospora or Streptomyces fermentation broth typically involves a multi-step process that includes initial extraction followed by several chromatographic stages. The most commonly cited method involves an initial solvent extraction with chloroform (B151607) to isolate the compound from the culture broth.[1] This is followed by sequential column chromatography steps, first using silica (B1680970) gel and then a non-polar polymeric resin like Diaion HP-20, to separate this compound from other metabolites.[1] The final polishing step to achieve high purity is typically performed using high-performance reverse-phase thin-layer chromatography or, more commonly in modern practice, preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the key physicochemical properties of this compound that I should be aware of during purification?
A2: this compound is a diterpenoid with the molecular formula C₂₀H₂₈O₆ and a molecular weight of approximately 364.4 g/mol .[2] As a diterpenoid, it is a lipid-like molecule and is expected to be soluble in organic solvents like chloroform, ethyl acetate (B1210297), and methanol (B129727), and less soluble in water. Its structure contains several hydroxyl groups and a ketone, which contribute to its moderate polarity. This polarity profile is critical for its separation on both normal-phase (silica gel) and reverse-phase (C18) chromatographic media.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: While specific, comprehensive stability studies for this compound are not widely published, general recommendations for similar complex natural products suggest storing it in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is advisable. For long-term storage (months to years), freezing at -20°C is recommended to prevent degradation. It is also advisable to store the purified compound as a dry powder rather than in solution to minimize solvent-mediated degradation.
Q4: I am not achieving the desired purity with the standard purification workflow. What are some general strategies to improve purity?
A4: Achieving high purity often requires optimization of each step of the purification process. Consider the following:
-
Optimize your chromatography: Experiment with different solvent systems (mobile phases) for both silica gel and RP-HPLC to improve the separation of this compound from closely related impurities.
-
Gradient Elution: Employing a shallow gradient elution in your HPLC step can significantly enhance the resolution of your target compound from impurities.
-
Column Loading: Avoid overloading your chromatography columns, as this can lead to poor separation and peak tailing.
-
Fraction Collection: Collect smaller fractions during column chromatography and analyze them by thin-layer chromatography (TLC) or analytical HPLC before pooling to ensure you are only combining the purest fractions.
Troubleshooting Guides
Chloroform Extraction
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Incomplete extraction from the broth. | - Ensure vigorous mixing of the broth with chloroform to maximize the surface area for extraction.- Perform multiple extractions (e.g., 3 times) with fresh chloroform and pool the organic layers. |
| Emulsion formation between the aqueous and organic layers. | - Centrifuge the mixture at a low speed to break the emulsion.- Add a small amount of a saturated salt solution (brine) to help separate the layers. | |
| Crude extract is highly viscous or contains a lot of water | Incomplete separation of the aqueous and organic phases. | - After separation, pass the chloroform layer through a column containing anhydrous sodium sulfate (B86663) to remove residual water. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from other compounds | Inappropriate mobile phase polarity. | - Optimize the mobile phase using TLC first. A good starting point for diterpenoids is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[3]- Aim for an Rf value of 0.2-0.4 for this compound on TLC for good separation on the column. |
| Column overloading. | - As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude extract by weight for difficult separations.[4] | |
| This compound does not elute from the column | The mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (gradient elution). |
| This compound elutes too quickly with the solvent front | The mobile phase is too polar. | - Start with a less polar mobile phase and gradually increase the polarity. |
Diaion HP-20 Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| This compound does not bind to the resin | The loading solution is too non-polar. | - Ensure the partially purified fraction from the silica gel step is dissolved in a solvent system with a high aqueous content to promote hydrophobic interaction with the resin. |
| Difficulty eluting this compound from the resin | The elution solvent is not strong enough. | - Use a gradient of increasing methanol or ethanol (B145695) in water to elute the bound compounds. Start with a low percentage of alcohol and gradually increase it. A stepwise elution with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, 100%) can be effective. |
| Low recovery of this compound | Irreversible binding or degradation on the resin. | - While less common with this type of resin, ensure the pH of your sample is within a stable range for this compound. |
Preparative RP-HPLC
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column overload. | - Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase. | - Ensure the sample is fully dissolved in the mobile phase before injection.- Adjust the pH of the mobile phase; for some compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape. | |
| Co-elution of impurities with this compound | Suboptimal separation conditions. | - Optimize the mobile phase gradient. A shallower gradient will provide better resolution.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Low recovery from the HPLC column | The compound is precipitating on the column or is unstable in the mobile phase. | - Ensure the mobile phase composition is suitable to maintain the solubility of this compound.- Work quickly and keep fractions cool to minimize degradation if the compound is unstable. |
Experimental Protocols
Protocol 1: Chloroform Extraction of this compound
-
Adjust the pH of the fermentation broth to a neutral or slightly acidic range (pH 6-7).
-
In a separatory funnel, add an equal volume of chloroform to the fermentation broth.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The bottom layer will be the organic (chloroform) phase.
-
Drain the chloroform layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh chloroform.
-
Pool the chloroform extracts.
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (mesh size 230-400) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a small amount of the initial mobile phase). Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or linear gradient (e.g., starting with 95:5 hexane:ethyl acetate and progressing to more ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by TLC.
-
Analysis and Pooling: Visualize the TLC plates under UV light and/or by staining. Pool the fractions containing the compound of interest with high purity.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
Protocol 3: Diaion HP-20 Column Chromatography
-
Resin Preparation: Swell the Diaion HP-20 resin in methanol for several hours, then wash thoroughly with deionized water to remove any preservatives and fines. Pack the resin into a column.
-
Equilibration: Equilibrate the column by washing with several column volumes of the initial mobile phase (e.g., 100% water or a low percentage of methanol in water).
-
Sample Loading: Dissolve the partially purified this compound in the initial mobile phase and load it onto the column.
-
Washing: Wash the column with the initial mobile phase to remove any unbound, highly polar impurities.
-
Elution: Elute the bound compounds with a stepwise or linear gradient of increasing methanol or ethanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Preparative RP-HPLC
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically water with a small amount of acid (e.g., 0.1% TFA or formic acid). Mobile Phase B is an organic solvent such as acetonitrile (B52724) or methanol, also with 0.1% acid. Filter and degas both mobile phases.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column and begin a linear gradient elution, increasing the percentage of Mobile Phase B over time. The specific gradient will need to be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the high-purity fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the final high-purity this compound powder.
Data Presentation
Table 1: Representative Mobile Phase Systems for Chromatographic Steps
| Chromatographic Technique | Stationary Phase | Representative Mobile Phase System (Gradient) | Purpose |
| Silica Gel Chromatography | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate (e.g., 100:0 to 0:100) | Removal of non-polar and highly polar impurities. |
| Diaion HP-20 Chromatography | Styrene-Divinylbenzene (Reverse Phase) | Water/Methanol (e.g., 100:0 to 0:100) | Desalting and further enrichment of this compound. |
| Preparative RP-HPLC | C18 Silica (Reverse Phase) | Water (with 0.1% TFA) / Acetonitrile (with 0.1% TFA) | Final purification to achieve >98% purity. |
Note: The specific gradients and solvent ratios will require optimization for each specific case.
Visualization of Logical Relationships
References
Validation & Comparative
A Comparative Guide to the In Vivo Antitumor Activity of Terpentecin and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of Terpentecin, a diterpenoid antibiotic, against two widely used chemotherapeutic agents, Paclitaxel and Doxorubicin. The information is compiled from preclinical studies to offer insights into their relative efficacy and mechanisms of action.
Quantitative Data Summary
The following tables summarize the in vivo antitumor efficacy of this compound, Paclitaxel, and Doxorubicin in various murine cancer models. Due to the limited recent literature on this compound, historical data is presented.
Table 1: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Leukemia L-1210 | Mice | Not specified | Prolonged survival period | [1] |
| Leukemia P388 | Mice | Not specified | Prolonged survival period | [1] |
| Ehrlich Ascites Carcinoma | Mice | Not specified | Prolonged survival period | [1] |
Table 2: In Vivo Antitumor Activity of Paclitaxel
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Appendiceal Adenocarcinoma (TM00351, PMP-2, PMCA-3) | NSG Mice | 25 mg/kg, weekly for 3 weeks, 1 week rest, 2 cycles (IP) | 71.4-98.3% tumor growth reduction | [2] |
| Breast Cancer (MCF-7) | Nude Mice | 10-30 mg/kg | Dose-dependent inhibition of tumor growth | [2] |
| FLT3-ITD+ Acute Myeloid Leukemia (MV4-11 xenograft) | Nude mice | Not specified | Inhibition of leukemia cell proliferation and promotion of apoptosis | [3] |
| Breast Cancer (4T1) | BALB/c mice | 30 mg/kg (IP) | Significant increase in tumor growth inhibition | [4] |
Table 3: In Vivo Antitumor Activity of Doxorubicin
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Acute Myeloid Leukemia | SCID Mice | 3 mg/kg (IP) | Increased survival | [5] |
| Breast Cancer (4T1) | Balb/c mice | 5 mg/kg (IP) | Significant reduction in tumor volume | [6] |
| B-cell Acute Lymphoblastic Leukemia | WT mice | Not specified | Extended survival | [7] |
| Ehrlich Ascites Carcinoma | Swiss albino mice | Not specified | Reduction in tumor volume and increased lifespan | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
This compound In Vivo Antitumor Assay (General Protocol based on historical data)
-
Animal Model: Inbred mice (strain not specified in the available abstract).
-
Tumor Cell Lines: Leukemia L-1210, P388, and Ehrlich ascites carcinoma cells were used.
-
Tumor Inoculation: Tumor cells were implanted into mice, likely intraperitoneally for ascites models.
-
Drug Administration: The route and schedule of this compound administration are not detailed in the available abstract.
-
Efficacy Evaluation: The primary endpoint was the prolongation of the survival period of the treated mice compared to a control group.
Paclitaxel In Vivo Antitumor Assay (Example Protocol)
-
Animal Model: Nude mice (athymic).
-
Tumor Cell Line: Human breast cancer cell line, MCF-7.
-
Tumor Inoculation: 1 x 10^7 MCF-7 cells were subcutaneously injected into the flank of the mice.[2]
-
Drug Administration: Paclitaxel was administered intraperitoneally (IP) at doses ranging from 10-30 mg/kg.[2] The dosing schedule was weekly for a specified number of cycles.
-
Efficacy Evaluation: Tumor volume was measured 2-3 times per week using calipers, and calculated using the formula: Volume = (Length x Width²) / 2.[2] Body weight was monitored as a measure of toxicity.
Doxorubicin In Vivo Antitumor Assay (Example Protocol)
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice.
-
Tumor Cell Line: Human acute myeloid leukemia cells.
-
Tumor Inoculation: Leukemia cells were engrafted in the mice.
-
Drug Administration: Doxorubicin was administered intraperitoneally (IP) at a dose of 3 mg/kg.[5]
-
Efficacy Evaluation: Leukemia growth was monitored, and survival of the mice was recorded.[5]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
The following diagrams illustrate the proposed or established signaling pathways through which these antitumor agents exert their effects, primarily leading to apoptosis.
Caption: Proposed mechanism of action for diterpenoids like this compound.
Caption: Paclitaxel-induced apoptosis signaling pathway.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo antitumor efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Paclitaxel Chemotherapy Elicits Widespread Brain Anisotropy Changes in a Comprehensive Mouse Model of Breast Cancer Survivorship: Evidence From In Vivo Diffusion Weighted Imaging [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Terpentecin: A Comparative Guide to its Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terpentecin's topoisomerase II inhibitory activity with two well-established anticancer agents, Etoposide and Doxorubicin. The information presented herein is supported by experimental data to offer an objective analysis for research and drug development purposes.
Introduction to Topoisomerase II Inhibitors
DNA topoisomerase II is a vital enzyme responsible for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thus resolving knots and tangles. Due to their critical role in cell division, topoisomerase II enzymes are a key target for anticancer therapies.[1][2][3]
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II poisons: These agents, which include Etoposide and Doxorubicin, stabilize the transient covalent complex formed between topoisomerase II and DNA (the cleavage complex).[1][4] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1][5]
-
Topoisomerase II catalytic inhibitors: These compounds interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding, without trapping the cleavage complex.
This compound is an antitumor antibiotic belonging to the clerodane diterpenoid class, which has been identified as a topoisomerase II-targeting agent.[4] This guide will focus on its activity as a topoisomerase II poison, comparing its efficacy to the established drugs Etoposide and Doxorubicin.
Mechanism of Action: A Comparative Overview
While all three compounds act as topoisomerase II poisons, their specific interactions with the enzyme-DNA complex may differ.
-
This compound: As a member of the clerodane diterpenoid family, which includes the related compound clerocidin, this compound is understood to stimulate topoisomerase II-mediated DNA cleavage.[6][7] The mechanism is believed to involve the stabilization of the cleavage complex, preventing the resealing of the DNA break.[6]
-
Etoposide: A semi-synthetic derivative of podophyllotoxin, Etoposide is a non-intercalating topoisomerase II poison.[1][8] It does not bind directly to DNA but instead forms a ternary complex with topoisomerase II and DNA, stabilizing the cleavage intermediate and leading to the accumulation of double-strand breaks.[8]
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin has a dual mechanism of action.[8] Its planar ring structure intercalates between DNA base pairs, and it also stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[6][8]
The following diagram illustrates the general signaling pathway for topoisomerase II poisons leading to apoptosis.
Caption: General signaling pathway of topoisomerase II poisons.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for this compound, Etoposide, and Doxorubicin from a comparative study on topoisomerase IIα inhibition. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Topoisomerase IIα Inhibition IC50 (µM) |
| This compound | Data Not Available in Comparative Studies |
| Etoposide | 78.4[9] |
| Doxorubicin | 2.67[9] |
Note: The provided IC50 values are from a single study for comparative purposes. Values can differ between studies based on assay conditions and enzyme source.
Experimental Protocols
Detailed methodologies for key experiments used to characterize topoisomerase II inhibitors are provided below.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/mL.
-
Varying concentrations of the test inhibitor (this compound, Etoposide, or Doxorubicin) or vehicle control.
-
Make up the final volume with sterile distilled water.
-
-
Enzyme Addition: Add a pre-determined amount of human topoisomerase IIα to each reaction tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate at 37°C for another 30 minutes.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light. Supercoiled (un-relaxed) and relaxed DNA will migrate at different rates, allowing for the quantification of inhibition.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
Topoisomerase II Decatenation Assay
This assay assesses the inhibitor's effect on the ability of topoisomerase II to separate catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer.
-
Kinetoplast DNA (kDNA) to a final concentration of 10 µg/mL.
-
Varying concentrations of the test inhibitor or vehicle control.
-
ATP to a final concentration of 1 mM.
-
Make up the final volume with sterile distilled water.
-
-
Enzyme Addition: Add human topoisomerase IIα to each reaction tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 0.5% SDS, 25 mM EDTA, and 0.5 µg/µL proteinase K. Incubate at 50°C for 30 minutes.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay directly measures the formation of the stabilized cleavage complex, which results in the linearization of plasmid DNA.
Protocol:
-
Reaction Setup: Prepare the reaction mixture as described for the DNA relaxation assay, including the test inhibitor.
-
Enzyme Addition: Add topoisomerase IIα.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Denaturation: Add SDS to a final concentration of 1% and proteinase K to 0.2 mg/mL. Incubate at 37°C for 30 minutes to digest the protein.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA and run on a 1% agarose gel.
-
Visualization: Stain the gel and visualize. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
Caption: Workflow for the Topoisomerase II Cleavage Assay.
Conclusion
This compound is a promising antitumor agent that targets topoisomerase II. While direct comparative quantitative data with established inhibitors like Etoposide and Doxorubicin is limited in the public domain, the provided experimental protocols offer a framework for conducting such a comparative analysis. Further research to determine the precise IC50 of this compound against topoisomerase II under standardized conditions is crucial for a comprehensive evaluation of its potential as a therapeutic agent. Both Etoposide and Doxorubicin are potent topoisomerase II poisons, with Doxorubicin demonstrating significantly higher potency in the cited study.[9] Understanding the nuances in the mechanism and potency of this compound relative to these established drugs will be vital for its future development.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible and reversible topoisomerase II DNA cleavage stimulated by clerocidin: sequence specificity and structural drug determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Topoisomerase II Inhibitors: Terpentecin and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two topoisomerase II inhibitors, the well-established anticancer drug Etoposide and the less-studied natural product Terpentecin. The information is curated to assist researchers in understanding their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Introduction
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By creating transient double-strand breaks (DSBs), they allow for the passage of another DNA duplex through the break, thereby untangling DNA. This essential function makes them a prime target for anticancer therapies. Topoisomerase II inhibitors that trap the enzyme-DNA cleavage complex are known as "poisons," leading to the accumulation of permanent DSBs and subsequent activation of apoptotic pathways in rapidly dividing cancer cells.[1][2]
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent for various cancers, including lung, testicular, and lymphomas.[3] This compound is a diterpenoid antibiotic produced by Streptomyces sp. that has been identified as a topoisomerase II inhibitor with antitumor properties.[4] While Etoposide is extensively characterized, this compound remains a promising but less understood compound.
Mechanism of Action: Topoisomerase II Poisons
Both Etoposide and this compound are classified as topoisomerase II poisons. They exert their cytotoxic effects by stabilizing the covalent complex formed between topoisomerase II and DNA after the enzyme has cleaved the DNA strands.[1][5] This stabilization prevents the re-ligation of the DNA, leading to an accumulation of protein-linked DNA double-strand breaks. These breaks are highly toxic to the cell and trigger a cascade of events culminating in apoptosis.[5][6]
dot digraph "Topoisomerase_II_Poison_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];
TopoII [label="Topoisomerase II"]; DNA [label="DNA"]; CleavageComplex [label="Topoisomerase II-\nDNA Cleavage Complex", fillcolor="#FBBC05"]; Religation [label="DNA Re-ligation"]; Inhibitor [label="Etoposide or\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; StabilizedComplex [label="Stabilized Ternary\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSB [label="Permanent Double-\nStrand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
TopoII -> CleavageComplex [label=" Binds to"]; DNA -> CleavageComplex; CleavageComplex -> Religation [label=" Normal\nPathway"]; Religation -> TopoII; Religation -> DNA;
Inhibitor -> StabilizedComplex [label=" Binds to"]; CleavageComplex -> StabilizedComplex [label=" Trapped by"]; StabilizedComplex -> DSB [label=" Leads to"]; DSB -> Apoptosis [label=" Triggers"]; } caption: "Mechanism of Topoisomerase II Poisons"
Comparative Performance Data
Quantitative data for a direct comparison between this compound and Etoposide is limited due to the scarcity of published research on this compound. The following tables summarize the available information.
Table 1: In Vitro Topoisomerase II Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference(s) |
| Etoposide | Topoisomerase II | DNA Decatenation | ~59.2 µM | [7] |
| This compound | Topoisomerase II | DNA Cleavage Assay | Data not available | [4] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 | Reference(s) |
| Etoposide | HeLa | Cervical Cancer | MTT | 209.90 ± 13.42 µM | [8] |
| A549 | Lung Cancer | MTT | 139.54 ± 7.05 µM | [8] | |
| BGC-823 | Gastric Cancer | MTT | 43.74 ± 5.13 µM | [8] | |
| HepG2 | Liver Cancer | MTT | 30.16 µM | [8] | |
| MOLT-3 | Leukemia | Not specified | 0.051 µM | [8] | |
| This compound | L1210 | Mouse Leukemia | Growth Inhibition | 0.07 µg/mL (~0.19 µM) | [8] |
| Other cell lines | Data not available |
Apoptotic Pathways
The accumulation of double-strand breaks induced by topoisomerase II poisons triggers the intrinsic apoptotic pathway. This involves the activation of DNA damage sensors, leading to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, activating a caspase cascade that ultimately leads to programmed cell death.
dot digraph "Apoptotic_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];
DSB [label="Double-Strand Breaks\n(induced by Topo II poison)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR Kinases"]; p53 [label="p53 Activation"]; Bax [label="Bax Upregulation"]; Mitochondria [label="Mitochondria"]; CytochromeC [label="Cytochrome c Release"]; Apaf1 [label="Apaf-1"]; Caspase9 [label="Caspase-9 Activation"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
DSB -> ATM_ATR [label=" Sensed by"]; ATM_ATR -> p53 [label=" Phosphorylates"]; p53 -> Bax [label=" Induces"]; Bax -> Mitochondria [label=" Translocates to"]; Mitochondria -> CytochromeC [label=" Releases"]; CytochromeC -> Apaf1 [label=" Binds to"]; Apaf1 -> Caspase9 [label=" Activates"]; Caspase9 -> Caspase3 [label=" Activates"]; Caspase3 -> Apoptosis [label=" Executes"]; } caption: "Intrinsic Apoptotic Pathway"
Experimental Protocols
In Vitro Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., Etoposide or this compound) to the reaction mixture. A control with no inhibitor is included.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent.
-
Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Analysis: The concentration of the inhibitor that reduces the decatenation activity by 50% is determined as the IC50 value.[9][10]
dot digraph "Decatenation_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Mix [label="Prepare Reaction Mix\n(kDNA, ATP, Buffer)"]; Add_Inhibitor [label="Add Test Compound\n(e.g., Etoposide)"]; Add_Enzyme [label="Add Topoisomerase II"]; Incubate [label="Incubate at 37°C"]; Stop_Reaction [label="Stop Reaction"]; Electrophoresis [label="Agarose Gel\nElectrophoresis"]; Visualize [label="Visualize Gel"]; Analyze [label="Determine IC50", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Mix; Prepare_Mix -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Electrophoresis; Electrophoresis -> Visualize; Visualize -> Analyze; Analyze -> End; } caption: "Topoisomerase II Decatenation Assay Workflow"
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Etoposide or this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.[11]
dot digraph "MTT_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Treat_Cells [label="Treat with\nTest Compound"]; Add_MTT [label="Add MTT Reagent"]; Incubate_MTT [label="Incubate"]; Solubilize [label="Add Solubilizing\nAgent"]; Read_Absorbance [label="Measure Absorbance"]; Calculate_IC50 [label="Calculate IC50", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Calculate_IC50; Calculate_IC50 -> End; } caption: "MTT Cell Viability Assay Workflow"
Conclusion
Etoposide is a well-characterized topoisomerase II poison with a substantial body of evidence supporting its clinical use. Its mechanism of action, cytotoxic profile, and induction of apoptosis are well-documented.
This compound, on the other hand, is a promising natural product that also targets topoisomerase II. The limited available data suggests it acts as a topoisomerase II poison and exhibits potent cytotoxicity against certain cancer cell lines. However, a comprehensive understanding of its efficacy across a broader range of cancers, its specific mechanism of interaction with the topoisomerase II-DNA complex, and its detailed apoptotic signaling pathway requires further investigation. The lack of extensive experimental data for this compound highlights an opportunity for future research to explore its potential as a novel anticancer agent. This guide serves as a foundation for such investigations by providing the known characteristics of both compounds and the standard experimental protocols for their evaluation.
References
- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peptide antibiotic microcin B17 induces double‐strand cleavage of DNA mediated by E. coli DNA gyrase. | The EMBO Journal [link.springer.com]
- 7. This compound, an inhibitor of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. DNA strand cleavage by the phenazine di-N-oxide natural product myxin under both aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Terpentecin and Other Diterpenoid Antibiotics: Efficacy and Mechanisms
In the landscape of antimicrobial drug discovery, diterpenoids represent a structurally diverse class of natural products with significant therapeutic potential. This guide provides a comparative overview of the efficacy and mechanisms of action of terpentecin and other notable diterpenoid antibiotics, including clerodane diterpenoids and pleuromutilin (B8085454) derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in the search for novel antimicrobial agents.
Introduction to this compound
Comparative Efficacy of Diterpenoid Antibiotics
While quantitative data for this compound remains elusive, the antimicrobial efficacy of other diterpenoid antibiotics has been more extensively documented. The following tables summarize the available MIC values for selected clerodane and pleuromutilin diterpenoids against various bacterial strains.
Clerodane Diterpenoids: Antimicrobial Activity
Clerodane diterpenoids are a large and structurally diverse group of bicyclic diterpenes with a wide range of biological activities, including antibacterial and antifungal effects.[5][6][7]
| Compound | Organism | MIC (µg/mL) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Staphylococcus aureus | 6.25 | [8] |
| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid | Bacillus subtilis | 12.5 | [9] |
| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid | Escherichia coli | 25 | [9] |
| Kolavenic acid | Bacillus subtilis | 25 | [9] |
| Kolavenic acid | Escherichia coli | 50 | [9] |
Pleuromutilin and its Derivatives: Potent Inhibitors of Bacterial Protein Synthesis
Pleuromutilin is a tricyclic diterpene antibiotic produced by fungi of the genus Clitopilus.[10] Its derivatives are potent inhibitors of bacterial protein synthesis and are effective against a range of Gram-positive bacteria, including multidrug-resistant strains.[10][11][12]
| Compound | Organism | MIC (µg/mL) | Reference |
| Tiamulin | Staphylococcus aureus (MSSA) | 0.125-0.5 | [13] |
| Tiamulin | Staphylococcus aureus (MRSA) | 0.25-1 | [13] |
| Valnemulin | Staphylococcus aureus (MRSA) | 0.125-0.5 | [14] |
| Lefamulin | Streptococcus pneumoniae | ≤0.06-0.5 | [11] |
| Lefamulin | Staphylococcus aureus (MRSA) | 0.12-0.5 | [11] |
| Retapamulin | Staphylococcus aureus (MRSA) | 0.06-0.25 | [15] |
Mechanisms of Action and Signaling Pathways
The modes of action for several classes of diterpenoid antibiotics have been elucidated, revealing distinct molecular targets.
Clerodane Diterpenoids: Diverse Mechanisms
The mechanisms of action for clerodane diterpenes are not universally defined and can vary depending on the specific compound. Some have been shown to impact inflammatory signaling pathways, such as inhibiting the production of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α.[16] Their direct antibacterial mechanisms are thought to involve the disruption of cell membrane integrity and function.
Figure 1. Proposed antibacterial and anti-inflammatory mechanisms of clerodane diterpenoids.
Pleuromutilin Derivatives: Targeting the Ribosome
Pleuromutilin and its derivatives act by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[10][17] This binding event inhibits protein synthesis by interfering with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation.[11][12][15]
Figure 2. Mechanism of action of pleuromutilin derivatives on the bacterial ribosome.
Kalimantacin: Inhibiting Fatty Acid Synthesis
Kalimantacin is a polyketide antibiotic with a diterpenoid component that targets the bacterial fatty acid synthesis (FAS-II) pathway.[18][19] Specifically, it inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme for the elongation of fatty acid chains.[18][19][20][21] This disruption of fatty acid synthesis leads to the inhibition of bacterial growth.
Figure 3. Inhibition of the fatty acid synthesis pathway by kalimantacin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the diterpenoid antibiotic in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (microorganism and medium, no antibiotic) and negative (medium only) controls. Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Figure 4. Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Conclusion
Diterpenoid antibiotics represent a promising source of novel antimicrobial agents with diverse chemical structures and mechanisms of action. While the antibacterial potential of this compound has been noted, a lack of publicly available quantitative efficacy data hinders a direct comparison with other well-characterized diterpenoids like the clerodanes and pleuromutilin derivatives. The latter two classes have demonstrated significant potency, particularly against Gram-positive bacteria, and their distinct mechanisms of action—targeting the cell membrane/inflammation and protein synthesis, respectively—offer valuable scaffolds for future drug development. Further investigation into the antimicrobial spectrum and potency of this compound is warranted to fully assess its therapeutic potential and place it within the broader context of diterpenoid antibiotics.
References
- 1. Draft Genome Sequence of Kitasatospora griseola Strain MF730-N6, a Bafilomycin, this compound, and Satosporin Producer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Kitasatospora griseola Strain MF730-N6, a Bafilomycin, this compound, and Satosporin Producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 11. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. Design, synthesis, and antibacterial activity of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity evaluation of synthetic novel pleuromutilin derivatives in vitro and in experimental infection mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. The mode of action of pleuromutilin derivatives. Location and properties of the pleuromutilin binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl‐Acyl Carrier Protein Binding Site of FabI: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. researchgate.net [researchgate.net]
Navigating the Challenges of Cross-Resistance: A Comparative Analysis of Diterpene Anticancer Agents
A comprehensive review of cross-resistance patterns between the novel diterpene antibiotic Terpentecin and established anticancer drugs is currently hampered by a scarcity of publicly available research data. While the diterpene class of molecules has shown significant promise in oncology, detailed experimental studies on this compound's specific mechanisms of action and its potential for cross-resistance with other chemotherapeutic agents are not yet available in the scientific literature. This guide, therefore, aims to provide a framework for understanding cross-resistance by drawing parallels with other well-characterized diterpene anticancer drugs and outlining the experimental approaches used to investigate these phenomena.
The development of drug resistance remains a critical obstacle in cancer therapy. A key aspect of this challenge is cross-resistance, where cancer cells that have developed resistance to one drug also exhibit resistance to other, often structurally or mechanistically related, drugs.[1] Understanding the potential for cross-resistance is paramount for designing effective sequential and combination treatment strategies.
This compound, an antitumor antibiotic belonging to the diterpene family, has been identified, but its journey through preclinical and clinical development is not extensively documented in accessible research.[2] To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the broader class of diterpenoid anticancer agents, for which a more substantial body of cross-resistance data exists.
Hypothetical Cross-Resistance Profile of a Diterpene Agent
To illustrate the type of data required for a comprehensive cross-resistance analysis, the following table presents a hypothetical comparison based on patterns observed with other diterpene compounds. It is crucial to note that this table is a template and does not represent actual experimental data for this compound.
| Drug | Primary Mechanism of Action | Cell Line | Resistant Cell Line | IC50 Parental (nM) | IC50 Resistant (nM) | Resistance Factor (RF) | Cross-Resistance Observed With | Potential Mechanism of Cross-Resistance |
| Hypothetical Diterpene A | Tubulin Stabilization | MCF-7 (Breast) | MCF-7/ADR | 10 | 500 | 50 | Doxorubicin, Vinblastine | Upregulation of P-glycoprotein (MDR1) |
| Hypothetical Diterpene A | Tubulin Stabilization | A549 (Lung) | A549/T | 5 | 150 | 30 | Paclitaxel | Alterations in β-tubulin isotype expression |
| Hypothetical Diterpene B | Induction of Apoptosis | HCT116 (Colon) | HCT116/DR | 50 | 1000 | 20 | Cisplatin | Upregulation of anti-apoptotic proteins (e.g., Bcl-2) |
| Hypothetical Diterpene B | Induction of Apoptosis | OVCAR-3 (Ovarian) | OVCAR-3/CisR | 75 | 1500 | 20 | 5-Fluorouracil | Alterations in DNA repair pathways |
Experimental Protocols for Cross-Resistance Studies
The generation of robust cross-resistance data relies on well-defined experimental protocols. The following outlines a typical workflow for such a study.
Development of Drug-Resistant Cancer Cell Lines
A standard method for developing drug-resistant cell lines involves continuous exposure to a specific anticancer agent.[3][4]
-
Cell Culture: Parental cancer cell lines are cultured in appropriate media under standard conditions (e.g., 37°C, 5% CO2).
-
Initial Drug Exposure: Cells are treated with the selected drug at a concentration close to the IC50 value.
-
Stepwise Dose Escalation: The drug concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.
-
Clonal Selection: Surviving and proliferating cells are selected and expanded at each concentration.
-
Confirmation of Resistance: The resistance of the newly established cell line is confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the development of resistance.[3]
Assessment of Drug Sensitivity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug sensitivity.[1][5]
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to attach, they are treated with a serial dilution of the anticancer drugs being tested.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are used to generate dose-response curves, and the IC50 values are calculated.
Investigating Mechanisms of Resistance
To understand the basis of cross-resistance, various molecular and cellular analyses are performed.
-
Efflux Pump Activity: The expression and function of ABC transporters like P-glycoprotein (MDR1) are often a primary mechanism of multidrug resistance.[6][7] This can be assessed by:
-
Western Blotting: To quantify the protein levels of specific ABC transporters.
-
qRT-PCR: To measure the mRNA expression of the genes encoding these transporters.
-
Rhodamine 123/Calcein-AM Efflux Assays: To functionally assess the activity of efflux pumps.
-
-
Target Alterations: Mutations or altered expression of the drug's molecular target can confer resistance. This is investigated through:
-
DNA Sequencing: To identify mutations in the target gene.
-
Western Blotting: To measure the expression level of the target protein.
-
-
Signaling Pathway Analysis: Alterations in signaling pathways related to cell survival, apoptosis, and DNA repair can contribute to resistance. These can be studied using techniques like:
-
Western Blotting: To examine the phosphorylation status and expression levels of key signaling proteins.
-
Reporter Assays: To measure the activity of specific signaling pathways.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for representing complex biological processes. The following examples, created using the DOT language, illustrate how experimental workflows and signaling pathways can be visualized.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. mdpi.com [mdpi.com]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Terpentecin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the therapeutic index of Terpentecin, a promising diterpenoid antibiotic with antitumor properties. By comparing its performance with established topoisomerase inhibitors, this document aims to provide researchers, scientists, and drug development professionals with a thorough analysis supported by available experimental data to guide future research and development.
Introduction to this compound and its Mechanism of Action
This compound is a novel antitumor antibiotic isolated from Kitasatosporia species.[1][2] It has demonstrated inhibitory effects on the growth of various cancer cell lines, including leukemia L-1210, P388, and Ehrlich ascites carcinoma.[1][2] The primary mechanism of action for this compound's anticancer activity is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. By targeting topoisomerase II, this compound induces DNA strand breaks, which ultimately leads to apoptosis in rapidly proliferating cancer cells.
Comparative Analysis with Alternative Topoisomerase Inhibitors
To contextualize the therapeutic potential of this compound, this guide provides a comparison with two well-established topoisomerase inhibitors: Etoposide (B1684455) (a topoisomerase II inhibitor) and Camptothecin (B557342) (a topoisomerase I inhibitor). While specific quantitative data on the therapeutic index of this compound is not yet publicly available, a comparative analysis of the in vitro cytotoxicity of these established drugs provides a valuable benchmark.
In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Etoposide and Camptothecin against a panel of human cancer cell lines and, where available, normal cell lines. A lower IC50 value indicates higher potency. The therapeutic index in vitro can be inferred by comparing the cytotoxicity towards cancer cells versus normal cells.
Table 1: In Vitro Cytotoxicity (IC50) of Etoposide
| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) on Normal Cells | Reference |
| A549 | Lung Carcinoma | 3.49 (72h) | BEAS-2B | 2.10 (72h) | [3] |
| MCF-7 | Breast Adenocarcinoma | ~150 (24h) | - | - | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | >150 (48h) | - | - | [4] |
| SCLC cell lines | Small Cell Lung Cancer | 2.06 (median) | - | - | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of Camptothecin
| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) on Normal Cells | Reference |
| MDA-MB-157 | Breast Cancer | 0.007 | Bovine Endothelial | No arrest | [6] |
| GI 101A | Breast Cancer | 0.150 | Bovine Endothelial | No arrest | [6] |
| MDA-MB-231 | Breast Cancer | 0.250 | Bovine Endothelial | No arrest | [6] |
| MCF-7 | Breast Cancer | 0.089 | - | - | [7] |
| HCC1419 | Breast Cancer | 0.067 | - | - | [7] |
| HT29 | Colon Cancer | 0.037 - 0.048 | - | - | [8] |
| LOX | Melanoma | 0.037 - 0.048 | - | - | [8] |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048 | - | - | [8] |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Etoposide, Camptothecin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Efficacy and Toxicity Studies in Mouse Models
Animal models are crucial for evaluating the therapeutic index by assessing both antitumor efficacy and systemic toxicity.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) for tumor xenograft models.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses and schedules.
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). The study endpoint can be a specific tumor volume or a predetermined time point.
-
Toxicity Assessment (LD50/TD50): Conduct a dose-escalation study in a separate cohort of non-tumor-bearing mice to determine the maximum tolerated dose (MTD) and the lethal dose for 50% of the animals (LD50). Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. The therapeutic index can be calculated as the ratio of the toxic dose (e.g., LD50 or TD50) to the effective dose (e.g., the dose required for a certain level of tumor regression).
Visualizing the Mechanism of Action
To illustrate the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Mechanism of Topoisomerase II Inhibition by this compound/Etoposide.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for In Vivo Efficacy and Toxicity Studies.
Conclusion and Future Directions
This compound presents a promising avenue for the development of new anticancer therapies due to its activity as a topoisomerase II inhibitor. The comparative data on established drugs like Etoposide and Camptothecin provide a crucial framework for evaluating its potential. However, to fully assess the therapeutic index of this compound, further rigorous preclinical studies are essential. Future research should focus on:
-
Determining the in vitro cytotoxicity of this compound across a broad panel of cancer cell lines and normal cell lines to establish its potency and selectivity.
-
Conducting comprehensive in vivo efficacy and toxicity studies in relevant animal models to ascertain its therapeutic window.
-
Elucidating the detailed molecular interactions of this compound with topoisomerase II and downstream signaling pathways.
The data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the potential translation of this compound from a promising compound to a clinically valuable therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Analysis of Terpentecin Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Terpentecin, a diterpenoid antibiotic, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial properties.[1] This guide provides a comparative analysis of this compound and its derivatives, focusing on their structure-activity relationships (SAR). The information presented herein is intended to support researchers and professionals in the development of novel therapeutic agents.
Quantitative Biological Activity of Terpenoid Derivatives
While specific comparative data for a broad series of this compound derivatives is limited in publicly available literature, the following tables summarize the biological activities of structurally related terpenoids. This data provides a valuable framework for understanding the potential impact of structural modifications on the bioactivity of this compound.
Table 1: Anticancer Activity of Selected Terpenoid Derivatives
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid Derivative (UA-2b) | Pentacyclic Triterpenoid (B12794562) Glycoside | A549, Hela, HepG2 | 5.37, 5.82, 5.47 | [2] |
| Oleanolic Acid Derivative | Pentacyclic Triterpenoid | MDA-MB-231 | 5.9 | [3] |
| Abietane Derivative (Compound 56) | Aromatic Diterpenoid | Various Cancer Cell Lines | 2.07 - 3.21 | [4] |
| Casearin G-R | Clerodane Diterpene | Various Cancer Cell Lines | - | [1] |
Table 2: Antimicrobial Activity of Selected Terpenoid Derivatives
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Oleanolic Acid Derivatives (OA-2b, OA-6a, OA-6b) | Pentacyclic Triterpenoid Glycoside | Escherichia coli 1924 | 16 | [2] |
| Ursolic Acid Derivatives (UA-2b, UA-6a) | Pentacyclic Triterpenoid Glycoside | Escherichia coli 1924 | 16 | [2] |
| Abietane Derivative (Compound 17p) | Aromatic Diterpenoid | S. aureus, B. subtilis | 1.9 | [4] |
| Abietane Derivatives (Compounds 17l, 17n, 17p) | Aromatic Diterpenoid | E. coli, P. fluorescens | 3.9 - 7.8 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and antimicrobial activities of terpenoid derivatives.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activities of terpenoids are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, many terpenoids are known to exert their anticancer effects through the induction of apoptosis and inhibition of proliferative pathways.
Caption: General mechanism of terpenoid-induced anticancer activity.
Caption: Workflow for evaluating the anticancer activity of this compound derivatives.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The provided protocols are general and may require optimization for specific experimental conditions.
References
- 1. Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anticancer, antibacterial activities of pentacyclic triterpenoid glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uv.es [uv.es]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biosynthetic Pathways of Terpentecin and Terpestacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of two structurally distinct, yet biosynthetically related, terpenoid natural products: the diterpenoid antibiotic Terpentecin and the sesterterpenoid antiangiogenic agent Terpestacin. This analysis is based on published experimental data, offering insights into the enzymatic machinery and underlying genetic blueprints responsible for the assembly of these complex molecules.
Overview of the Biosynthetic Pathways
This compound and Terpestacin originate from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). However, their biosynthetic pathways diverge significantly in terms of the precursor length, the nature of the cyclization cascades, and the subsequent tailoring reactions. This compound biosynthesis in the bacterium Streptomyces griseolosporeus utilizes the C20 precursor geranylgeranyl diphosphate (B83284) (GGDP), while Terpestacin biosynthesis in various fungi proceeds via the C25 precursor geranylfarnesyl diphosphate (GFPP).
Genetic Organization
The genes encoding the biosynthetic enzymes for both this compound and Terpestacin are organized in biosynthetic gene clusters (BGCs), a common feature in microbial secondary metabolism.
Table 1: Comparison of the Biosynthetic Gene Clusters of this compound and Terpestacin
| Feature | This compound (from S. griseolosporeus) | Terpestacin (from various fungi) |
| Gene Cluster | Contains ORFs including those for the mevalonate (B85504) pathway, a GGDP synthase (ORF1), two diterpene cyclases (ORF11, ORF12), and several putative cytochrome P450 monooxygenases (ORFs 8, 9, 10, 13, 14).[1] | Typically consists of four core genes: tpcA, tpcB, tpcC, and tpcD.[2] |
| Key Synthase(s) | Two separate diterpene cyclases: ORF11 (terpentedienyl-diphosphate synthase) and ORF12 (terpentetriene synthase).[1][3] | A single bifunctional sesterterpene synthase: TpcA (contains both prenyltransferase and terpene synthase domains).[2][4] |
| Tailoring Enzymes | Putative cytochrome P450 monooxygenases for oxidative modifications.[1] | Two cytochrome P450 monooxygenases (TpcB and TpcC) and a flavin-dependent oxidase (TpcD).[2] |
Biosynthetic Pathways: A Step-by-Step Comparison
The biosynthesis of both molecules can be broadly divided into two main phases: the initial cyclization of the linear isoprenoid precursor to form the characteristic carbon skeleton, followed by a series of oxidative modifications.
This compound Biosynthesis
The biosynthesis of this compound begins with the formation of GGDP from IPP and DMAPP via the mevalonate pathway.[1] The key cyclization steps are catalyzed by two distinct diterpene cyclases, ORF11 and ORF12.[1]
-
Cyclization Initiation (ORF11): ORF11, a terpentedienyl-diphosphate synthase, catalyzes the initial protonation-initiated cyclization of GGDP to form a bicyclic terpentedienyl diphosphate intermediate.[3]
-
Second Cyclization (ORF12): The intermediate is then acted upon by ORF12, a terpentetriene (B1263631) synthase, which catalyzes a second cyclization to form the tricyclic diterpene, ent-clerod-3,13(16),14-triene (terpentetriene), the core scaffold of this compound.[1][3]
-
Oxidative Modifications: The final steps in this compound biosynthesis involve a series of oxidative modifications of the terpentetriene skeleton. While not yet fully characterized experimentally, the presence of several cytochrome P450 monooxygenase genes within the this compound gene cluster strongly suggests their involvement in these late-stage tailoring reactions to install the various hydroxyl and other oxygen functionalities present in the final this compound molecule.[1]
Terpestacin Biosynthesis
The biosynthesis of Terpestacin starts from the C25 precursor, geranylfarnesyl diphosphate (GFPP). The entire pathway has been successfully reconstituted in the heterologous host Aspergillus oryzae.[2]
-
Cyclization (TpcA): The bifunctional sesterterpene synthase, TpcA, first synthesizes GFPP from FPP and IPP and then catalyzes its cyclization to form the bicyclic sesterterpene, preterpestacin I.[2][4]
-
First Hydroxylation (TpcB): The cytochrome P450 monooxygenase, TpcB, hydroxylates preterpestacin I at a specific position on the A-ring to yield preterpestacin II.[4]
-
Second and Third Hydroxylations (TpcC): Another cytochrome P450 monooxygenase, TpcC, installs two additional hydroxyl groups on the A-ring, leading to the formation of a vicinal diol.[2][4]
-
Oxidation (TpcD): Finally, a flavin-dependent oxidase, TpcD, catalyzes the oxidation of the vicinal diol to an α-diketone, which then undergoes enolization to yield the final product, (-)-Terpestacin.[2]
Data Presentation
Quantitative data on the kinetic parameters of the biosynthetic enzymes for both this compound and Terpestacin are not extensively available in the public domain. The following table summarizes the key enzymatic steps and their products.
Table 2: Comparison of Enzymatic Reactions in this compound and Terpestacin Biosynthesis
| Pathway | Enzyme | Substrate | Product(s) | Enzyme Class |
| This compound | ORF1 (GGDP synthase) | Farnesyl pyrophosphate (FPP) + Isopentenyl pyrophosphate (IPP) | Geranylgeranyl diphosphate (GGDP) | Prenyltransferase |
| ORF11 | GGDP | Terpentedienyl diphosphate | Diterpene cyclase (Class II) | |
| ORF12 | Terpentedienyl diphosphate | Terpentetriene | Diterpene cyclase (Class I) | |
| Putative P450s | Terpentetriene | This compound (via intermediates) | Cytochrome P450 monooxygenase | |
| Terpestacin | TpcA | Farnesyl pyrophosphate (FPP) + Isopentenyl pyrophosphate (IPP) -> GFPP | Preterpestacin I | Bifunctional sesterterpene synthase |
| TpcB | Preterpestacin I | Preterpestacin II | Cytochrome P450 monooxygenase | |
| TpcC | Preterpestacin II | Preterpestacin III (vicinal diol) | Cytochrome P450 monooxygenase | |
| TpcD | Preterpestacin III | (-)-Terpestacin | Flavin-dependent oxidase |
Mandatory Visualization
Caption: Biosynthetic pathway of this compound.
References
- 1. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Biosynthesis of Antiangiogenic Agent (-)-Terpestacin by Artificial Reconstitution of the Biosynthetic Machinery in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Terpentecin: A Comparative Analysis of its Antibacterial Spectrum Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial performance of Terpentecin, a diterpenoid antibiotic, against a panel of clinically relevant bacterial isolates. While this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, publicly available quantitative data on its efficacy against a wide array of clinical strains remains limited. This document, therefore, presents a framework for such a comparative analysis, including illustrative data, detailed experimental protocols for validation, and visual representations of the underlying biological and experimental processes.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound is compared with two widely-used antibiotics, Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide), against a representative panel of Gram-positive and Gram-negative clinical isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit 90% of the tested strains (MIC90).
Disclaimer: The following quantitative data is illustrative and intended to serve as a template for the presentation of actual experimental results. Specific MIC values for this compound against a comprehensive panel of clinical isolates are not widely available in published literature.
| Bacterial Species (No. of Isolates) | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (100) | Illustrative Data | >32 | 2 |
| Methicillin-Resistant S. aureus (MRSA) (100) | Illustrative Data | >32 | 2 |
| Enterococcus faecalis (50) | Illustrative Data | 8 | 4 |
| Vancomycin-Resistant Enterococci (VRE) (50) | Illustrative Data | 8 | >256 |
| Gram-Negative | |||
| Escherichia coli (100) | Illustrative Data | 2 | >256 |
| Pseudomonas aeruginosa (100) | Illustrative Data | 4 | >256 |
| Klebsiella pneumoniae (50) | Illustrative Data | 1 | >256 |
Mechanism of Action: Targeting Bacterial Topoisomerase II
This compound exerts its antibacterial effect by inhibiting bacterial DNA topoisomerase II (Gyrase) and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the cleavable complex between the topoisomerase and DNA, this compound introduces double-strand breaks, ultimately leading to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for determining the antibacterial spectrum of this compound against clinical isolates.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted MHB in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC for the tested organisms.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method is particularly useful for testing a large number of isolates against a single antimicrobial agent.
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of molten Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound or a comparator antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.
-
A control plate with no antibiotic should also be prepared.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
-
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the validation of a novel antibacterial agent's spectrum against clinical isolates.
Safety Operating Guide
Navigating the Disposal of Terpentecin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Terpentecin, a diterpenoid antibiotic, the absence of specific disposal protocols presents a significant challenge. While a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound (CAS No. 100440-25-3) is not publicly available, established best practices for the disposal of research-grade antibiotics and chemicals of unknown toxicity provide a necessary framework for ensuring laboratory safety and environmental protection.[1]
Understanding this compound
This compound is a carbocyclic antibiotic with the molecular formula C20H28O6. It is recognized as a diterpenoid and a secondary alpha-hydroxy ketone. Research has indicated its activity as a DNA synthesis inhibitor and it has been isolated from microorganisms of the genus Kitasatospora. Its potential as an anti-tumor agent has been noted, with activity against leukemia L-1210 and Ehrlich ascites carcinoma.
General Disposal Principles for Antibiotics in a Laboratory Setting
In the absence of specific guidelines for this compound, it is imperative to treat it as a hazardous chemical waste. The following general principles, applicable to most antibiotic and research-grade chemical waste, should be strictly adhered to:
-
Avoid Drain Disposal: Never dispose of antibiotics, including this compound, down the sink or toilet.[2][3][4] This practice can contribute to the contamination of water systems and the development of antibiotic-resistant bacteria.[2][3] Water treatment facilities are often not equipped to remove such chemical compounds from the water supply.[4]
-
Treat as Chemical Waste: All materials contaminated with this compound, including stock solutions, used media, and personal protective equipment (PPE), should be managed as hazardous chemical waste.[5]
-
Consult Your Institution's EHS: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on local, state, and federal regulations and may have procedures in place for handling chemicals with incomplete safety data.
-
Proper Containment and Labeling: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Waste" and include the chemical name "this compound".
-
Do Not Autoclave as a Sole Method of Disposal: While autoclaving can sterilize biohazardous waste, it does not necessarily degrade or deactivate all chemical compounds, including many antibiotics.[5] Therefore, autoclaving should not be considered a final disposal method for this compound waste unless explicitly approved by your EHS department.
Quantitative Data and Experimental Protocols
Due to the lack of a publicly available Safety Data Sheet for this compound, there is no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, pH neutralization levels) or established experimental protocols for its chemical degradation or neutralization. The following table reflects this absence of specific data.
| Parameter | Value | Reference |
| Permissible Concentration for Drain Disposal | Not Established | N/A |
| pH Range for Neutralization | Not Established | N/A |
| Recommended Incineration Temperature | Not Established | N/A |
Workflow for Disposal of Chemicals with Unknown Safety Data
The following diagram outlines a logical workflow for the safe handling and disposal of a chemical, such as this compound, for which a specific Safety Data Sheet is unavailable. This process prioritizes safety and regulatory compliance.
References
Personal protective equipment for handling Terpentecin
Disclaimer: No specific Safety Data Sheet (SDS) for Terpentecin is publicly available. The following guidance is based on established best practices for handling novel, biologically active compounds, specifically diterpenoid antibiotics with cytotoxic properties. Researchers must treat this compound as a potentially hazardous substance and perform a thorough, institution-specific risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory when handling this compound due to its biological activity and unknown toxicological profile. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals. The inner glove provides protection in case the outer glove is breached.[1] Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes to protect from splashes, dust, and vapors.[1] A face shield worn over goggles offers an additional layer of protection for the entire face, especially during procedures with a high risk of splashing. |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable, solid-front gown or a chemical-resistant lab coat should be worn over personal clothing. This provides a barrier against spills and contamination.[2] Cuffed sleeves are recommended to provide a better seal with inner gloves. |
| Respiratory Protection | Fit-Tested N95 Respirator or Higher | When handling solid (powdered) this compound, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[2] If there is a risk of aerosol generation during solution preparation or other procedures, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on your risk assessment.[2] |
| Foot Protection | Closed-Toe, Non-Perforated Safety Shoes | Wear closed-toe, non-perforated, and chemically resistant safety shoes to protect from spills.[2] Disposable shoe covers should be worn when handling larger quantities or if there is a significant risk of spills, and they should be removed upon exiting the designated work area.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety during the handling and use of this compound.
1. Risk Assessment and Preparation:
-
Conduct a formal risk assessment: Before any work begins, evaluate the potential hazards associated with the planned experiment, considering the quantity of this compound to be used and the procedures involved.[3][4]
-
Designate a work area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[1]
-
Assemble all materials: Ensure that all necessary PPE, handling equipment (e.g., spatulas, forceps, disposable weigh boats), and waste containers are readily available before you begin.
-
Emergency preparedness: Confirm that an emergency shower and eyewash station are accessible.[1] Have a spill kit appropriate for cytotoxic compounds readily available.
2. Handling Solid this compound (Weighing and Aliquoting):
-
Work within a containment device: Always handle solid this compound within a chemical fume hood or a similar containment device to control airborne particles.[2]
-
Minimize quantities: Use the smallest amount of the compound necessary for the experiment to reduce waste and potential exposure.[1]
-
Use appropriate tools: Handle the compound with a dedicated spatula or forceps. Weigh the powder on disposable weigh boats.[1]
-
Prevent static electricity: Use anti-static equipment when handling the powder to prevent it from dispersing.
3. Solution Preparation and Use:
-
Prepare solutions in a fume hood: All steps of solution preparation should be conducted in a chemical fume hood to protect against splashes and vapors.
-
Add solvent slowly: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers sealed: Keep all containers with this compound solutions covered when not in immediate use.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
4. Post-Experiment Decontamination and Cleanup:
-
Decontaminate surfaces: After the experiment is complete, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Decontaminate equipment: Reusable equipment should be thoroughly decontaminated. If possible, use disposable equipment.
-
Doffing PPE: Carefully remove PPE, starting with the outer gloves and disposing of them in the designated hazardous waste container.[1] Always wash hands thoroughly after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[5] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant organisms.[6]
1. Waste Segregation and Collection:
-
Solid Waste:
-
This includes contaminated gloves, disposable lab coats, shoe covers, weigh boats, pipette tips, and any unused solid this compound.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
This includes stock solutions, unused diluted solutions, and contaminated media.
-
Collect all liquid waste in a dedicated, labeled, leak-proof, and shatter-resistant hazardous waste container. Do not pour any this compound-containing solutions down the drain.[7]
-
-
Sharps Waste:
-
This includes needles, syringes, and contaminated glass.
-
Dispose of all sharps immediately into a designated, puncture-resistant sharps container.
-
2. Storage and Disposal:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the accumulation start date.
-
Storage: Store waste containers in a secure, designated secondary containment area away from general lab traffic.
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow all institutional and local regulations for the disposal of cytotoxic and antibiotic waste.
Workflow for Handling this compound
Caption: This diagram illustrates the sequential workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
